molecular formula C6H5F3N2 B027028 5-Amino-2-(trifluoromethyl)pyridine CAS No. 106877-33-2

5-Amino-2-(trifluoromethyl)pyridine

Cat. No.: B027028
CAS No.: 106877-33-2
M. Wt: 162.11 g/mol
InChI Key: IBOZOWZSXZNIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZOWZSXZNIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372232
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-33-2
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Amino-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents.

Core Properties and Characteristics

This compound is a substituted pyridine derivative featuring an amino group at the 5-position and a trifluoromethyl group at the 2-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical and physical properties of the pyridine ring, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂--INVALID-LINK--
Molecular Weight 162.11 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 39-43 °C--INVALID-LINK--
Boiling Point 92-94 °C at 0.01 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water.--INVALID-LINK--
pKa (Conjugate Acid) Data not readily available
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available data is provided in Table 2.

Spectroscopic TechniqueKey DataReference
¹H NMR Spectra available--INVALID-LINK--
¹³C NMR Spectra available--INVALID-LINK--
Mass Spectrometry (GC-MS) Spectra available--INVALID-LINK--
Infrared (IR) Spectra available--INVALID-LINK--

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. This section outlines a general synthetic approach and discusses its reactivity in key chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted pyridine. A general workflow for this transformation is depicted below.

Synthesis_Workflow Start 2-Chloro-5-nitropyridine Step1 Trifluoromethylation Start->Step1 e.g., with CF3-source Intermediate 2-(Trifluoromethyl)-5-nitropyridine Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 e.g., H2, Pd/C or SnCl2 Product This compound Step2->Product Azaindole_Synthesis Reactant1 This compound Reaction One-Pot Reaction Reactant1->Reaction Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., PPh₃) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-Substituted-7-azaindole Reaction->Product

5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-Amino-2-(trifluoromethyl)pyridine. It also outlines detailed experimental protocols for determining these properties, offering a framework for researchers to generate specific quantitative data. This document is intended to support research, development, and formulation activities involving this compound.

Core Properties of this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₅F₃N₂. It is a solid at room temperature, appearing as a white to brown powder or crystalline substance.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[2][3][4]

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. The following table summarizes the qualitative data that has been reported.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSlightly soluble[1][5][6]
MethanolSoluble[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][8]

Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, acetonitrile) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

A logical workflow for determining the solubility of an organic compound is presented in the following diagram.

G cluster_0 Solubility Determination Workflow start Start: Weigh excess compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_solvent->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify end End: Report solubility (mg/mL) quantify->end

Workflow for solubility determination.

Stability Data

The stability of this compound is a critical parameter for its handling, storage, and application. Available data suggests appropriate storage conditions to maintain its integrity.

Table 2: Stability and Storage of this compound

ParameterRecommendationSource
Storage TemperatureRoom Temperature[1][7]
Storage ConditionsKeep in a dark place, sealed in a dry container.[1]

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to assess the intrinsic stability of a compound and to develop a stability-indicating analytical method.[9][10] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Forced Degradation Study Protocol

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the compound in solution and as a solid to light, as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 reversed-phase column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point for pyridine derivatives.[11][12]

  • Peak Purity: Assess the peak purity of the parent compound at each time point to ensure no co-eluting degradants.

  • Mass Balance: Calculate the mass balance to account for the parent compound and all significant degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_1 Forced Degradation Study Workflow start Prepare solutions of the compound stress Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at defined time intervals stress->sampling analysis Analyze via stability-indicating HPLC method sampling->analysis evaluation Evaluate peak purity and mass balance analysis->evaluation end Identify degradation pathways evaluation->end

Workflow for a forced degradation study.

Conclusion

References

Spectroscopic Profile of 5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom. While experimental spectra from dedicated databases were not fully accessible, data has been compiled from available resources.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--
Data not available--
Data not available--
Data not available--

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Specific, experimentally verified chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire their own data for critical applications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. The presence of an amino group, a trifluoromethyl group, and the pyridine ring is clearly indicated.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (Amino group)
1620 - 1580StrongN-H bending (Amino group)
1500 - 1400Medium to StrongC=C and C=N stretching (Pyridine ring)
1350 - 1100Very StrongC-F stretching (Trifluoromethyl group)
850 - 750StrongC-H out-of-plane bending (Aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound. The GC-MS data confirms the expected molecular ion peak.[1][2]

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
162~100[M]⁺ (Molecular Ion)
143Moderate[M - F]⁺
115Moderate[M - NHF₂]⁺ or [M - CF₃ + H]⁺
93Moderate[M - CF₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

    • Thin Film : Dissolve a small amount of the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum.

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

  • Ionization : Employ a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Amino-2-(trifluoromethyl)pyridine (CAS No. 106877-33-2), a crucial intermediate in pharmaceutical and chemical synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the known hazards, necessary precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, and it is known to cause skin and eye irritation, and may cause an allergic skin reaction.[2][3] Inhalation or ingestion can lead to severe health consequences, including toxic encephalopathy and methemoglobinemia, as highlighted in a case of accidental poisoning.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral2H300: Fatal if swallowed[2][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][4]
Skin Sensitization1H317: May cause an allergic skin reaction[2][4]

GHS Pictograms:

PictogramDescription
alt text
Acute Toxicity (fatal or toxic)
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₅F₃N₂[2]
Molecular Weight 162.11 g/mol [2]
Appearance White to light yellow or brown crystalline powder[5]
Melting Point 39-43 °C (lit.)[4][6]
Boiling Point 92-94 °C at 0.01 mmHg[5][6]
Solubility Slightly soluble in water[3][5]
Flash Point >110 °C (>230 °F) - closed cup[4]

Safe Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[7][9] Proper glove removal technique must be followed.[7]

  • Skin and Body Protection: A lab coat, and in cases of potential significant exposure, impervious clothing.[7][8]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge is necessary if ventilation is inadequate or if dusts are generated.[8][10]

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Storage
  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][10]

  • Keep containers tightly closed and store locked up.[8][11]

  • Store under an inert atmosphere, such as argon, can be a further precaution.[10]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous materials.

First Aid Measures

Immediate medical attention is required in all cases of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[7][8][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][8][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately. Never give anything by mouth to an unconscious person.[7][8][10]
Accidental Release Measures
  • Small Spills: Evacuate unnecessary personnel.[12] Ensure adequate ventilation.[8] Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][13]

  • Large Spills: Evacuate the area and alert emergency services.[13] Prevent the spill from entering drains or waterways.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[7]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[7]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

G cluster_handling Safe Handling Workflow start Start Handling Procedure risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle cleanup Clean Work Area and Equipment weigh_handle->cleanup storage Store Properly in a Cool, Dry, Ventilated Area cleanup->storage end End of Procedure storage->end G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE (Respirator, Gloves, Goggles, Protective Clothing) evacuate->ppe contain Contain Spill (Prevent spread) ppe->contain cleanup Clean Up Spill (Sweep carefully, avoid dust) contain->cleanup disposal Place in Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate report Report Incident decontaminate->report G exposure Exposure Event route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air Provide Artificial Respiration if Needed inhalation->action_inhale action_skin Wash with Soap and Water for 15 min Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water for 15 min Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

References

Toxicological Profile of 5-Amino-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 5-Amino-2-(trifluoromethyl)pyridine is limited. This guide summarizes the existing information and provides standardized experimental protocols for further investigation.

Executive Summary

This compound is a pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and other chemical products. The available toxicological data, although sparse, indicates significant health hazards. A human case of severe poisoning through inhalation has been reported, leading to toxic encephalopathy and methemoglobinemia.[1] Globally Harmonized System (GHS) classifications indicate that this compound is fatal if swallowed, causes serious eye and skin irritation, and may lead to an allergic skin reaction.[2] There are currently no systematic studies on the genotoxicity, carcinogenicity, reproductive toxicity, or the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide provides a comprehensive overview of the known toxicological effects and outlines detailed experimental protocols for assays that would be necessary to fully characterize its safety profile.

Acute Toxicity

The acute toxicity of this compound has been documented through a human poisoning case and is reflected in its GHS hazard classifications.

Human Data

A case report detailed a 35-year-old man who inhaled this compound and subsequently developed severe symptoms including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness.[1] Upon hospital admission, he was diagnosed with methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[1] This case highlights that the compound is toxic to humans and can be absorbed via the respiratory tract, leading to systemic toxicity.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound.

Hazard ClassHazard StatementGHS Category
Acute Toxicity, OralH300: Fatal if swallowedCategory 2
Skin Corrosion/IrritationH315: Causes skin irritationCategory 2
Serious Eye Damage/IrritationH319: Causes serious eye irritationCategory 2
Skin SensitizationH317: May cause an allergic skin reactionCategory 1

Source: PubChem[2]

Genotoxicity and Mutagenicity

There is no publicly available data on the genotoxicity or mutagenicity of this compound. Standard assays to determine these endpoints are crucial for a comprehensive toxicological profile.

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4]

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Method:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO).

    • The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[5]

    • The mixture is plated on a minimal agar medium lacking histidine (or tryptophan for E. coli).

    • The plates are incubated at 37°C for 48-72 hours.[5]

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is statistically significant compared to the negative control.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.[1][6][7]

  • Test System: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, TK6) are used.[6][8]

  • Method:

    • Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9), for a defined period.[6]

    • To ensure that micronuclei are scored in cells that have completed mitosis, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells.[1]

    • After exposure, cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration.[6]

  • Evaluation Criteria: A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

This assay assesses genotoxicity in a whole animal system, providing information on the effects of metabolism and distribution.[2][9][10]

  • Test System: Typically conducted in rodents (mice or rats).[11]

  • Method:

    • Animals are administered the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[11]

    • Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[10]

    • The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • The frequency of micronucleated immature erythrocytes is scored by analyzing at least 2000 cells per animal.

  • Evaluation Criteria: A statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the control group indicates in vivo genotoxicity.[11]

Carcinogenicity

No data is available regarding the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides initial information on potential effects on reproductive and developmental parameters.[12][13][14]

  • Test System: Typically performed in rats.[13]

  • Method:

    • The test substance is administered daily to groups of male and female animals at three or more dose levels.[13]

    • Dosing of males begins at least two weeks prior to mating and continues throughout the mating period. Females are dosed throughout the study.[13][14]

    • Animals are mated, and the females are allowed to litter and nurse their offspring.

    • Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.

    • Offspring are examined for viability, growth, and any developmental abnormalities.

  • Evaluation Criteria: Endpoints such as fertility indices, number of live and dead offspring, pup weights, and the presence of gross anomalies are assessed to identify any adverse effects on reproduction or development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME or pharmacokinetic data for this compound is available. The human case report indicates that absorption can occur through inhalation.[1]

Experimental Protocols

A battery of in vitro assays can provide early insights into the ADME properties of a compound.[15][16][17]

  • Solubility: Determined in various aqueous buffers to predict absorption.[17]

  • Permeability: Assessed using Caco-2 or PAMPA models to predict intestinal absorption.[17]

  • Metabolic Stability: The rate of metabolism is evaluated by incubating the compound with liver microsomes or hepatocytes.[15][17]

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to understand the distribution of the compound in the bloodstream.[17]

These studies determine the fate of the compound in a living organism.

  • Test System: Typically conducted in rodents (e.g., rats, mice).

  • Method:

    • The compound is administered via a specific route (e.g., intravenous, oral).

    • Blood samples are collected at various time points.

    • The concentration of the parent compound and any major metabolites in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Evaluation Criteria: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated to describe the compound's ADME profile.

Signaling Pathways and Mechanisms of Toxicity

The reported case of methemoglobinemia suggests a potential mechanism of toxicity for this compound. Aromatic amines can be metabolized to N-hydroxyarylamines, which can then oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin.[18][19][20] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[18]

Methemoglobinemia_Pathway cluster_metabolism Metabolism cluster_red_blood_cell Red Blood Cell Aromatic_Amine This compound N_Hydroxy N-Hydroxyarylamine (Metabolite) Aromatic_Amine->N_Hydroxy CYP450 N-hydroxylation Hemoglobin Hemoglobin (Fe2+) N_Hydroxy->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Reduced O2 Carrying Capacity

Caption: Proposed pathway for methemoglobinemia induction.

Experimental Workflows

Standardized workflows are essential for conducting toxicological assessments.

Ames Test Workflow

Ames_Test_Workflow start Start prep_compound Prepare Test Compound (various concentrations) start->prep_compound prep_bacteria Prepare Bacterial Strains (e.g., S. typhimurium his-) start->prep_bacteria mix Mix Compound, Bacteria, and S9 (or buffer) prep_compound->mix prep_bacteria->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to controls) count->analyze end End analyze->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vivo Micronucleus Test Workflow

InVivo_Micronucleus_Workflow start Start acclimatize Acclimatize Animals (e.g., Mice) start->acclimatize dose Administer Test Compound (3 dose levels + controls) acclimatize->dose collect Collect Bone Marrow or Peripheral Blood dose->collect prepare_slides Prepare and Stain Slides collect->prepare_slides score Score Micronucleated Cells (Microscopic Analysis) prepare_slides->score analyze Statistical Analysis score->analyze end End analyze->end

Caption: Workflow for the in vivo micronucleus assay.

References

The Strategic Integration of Trifluoromethylpyridines in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. When appended to a pyridine ring, a ubiquitous scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for optimizing molecular properties. The strong electron-withdrawing nature of the CF3 group, combined with its metabolic stability and lipophilicity, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive overview of the role of trifluoromethylpyridines in drug discovery, covering their synthesis, physicochemical properties, and applications in various therapeutic areas. It also details key experimental protocols and visualizes relevant biological pathways and discovery workflows.

Physicochemical Properties and Their Impact on Drug Design

The introduction of a trifluoromethyl group onto a pyridine scaffold imparts a unique set of physicochemical properties that medicinal chemists can leverage to enhance the druglike characteristics of a molecule.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This increased metabolic stability often leads to a longer in vivo half-life and reduced drug clearance.[3]

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][5] This property is crucial for targeting intracellular proteins and for ensuring adequate drug exposure at the site of action.

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the pyridine ring, influencing its ability to participate in crucial binding interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions.[2][3] This can lead to increased potency and selectivity.

  • pKa Modulation: The inductive effect of the CF3 group can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing off-target interactions and improving the overall pharmacokinetic profile of a drug candidate.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridines often involves multi-step sequences, starting from readily available precursors. Key intermediates, such as chloro-substituted trifluoromethylpyridines, are crucial building blocks for the synthesis of a wide array of drug candidates.

General Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A common method for the synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine starts from 3-picoline.[6]

Step 1: N-Oxidation 3-picoline is oxidized to N-oxy-3-methylpyridine using an oxidizing agent like hydrogen peroxide in a suitable solvent such as glacial acetic acid.[6]

Step 2: Chlorination of the Pyridine Ring The N-oxy-3-methylpyridine is then chlorinated using a reagent like benzoyl chloride in a solvent such as dichloromethane with an acid scavenger like triethylamine to yield 2-chloro-5-methylpyridine.[6]

Step 3: Chlorination of the Methyl Group The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas and an initiator like azobisisobutyronitrile in a high-boiling solvent like o-dichlorobenzene to give 2-chloro-5-(trichloromethyl)pyridine.[6]

Step 4: Fluorination The final step involves the fluorination of the trichloromethyl group. This can be achieved by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as antimony trifluoride or anhydrous potassium fluoride with a phase-transfer catalyst in a polar aprotic solvent.[6][7]

Suzuki Cross-Coupling for Aryl-Pyridine Linkages

A prevalent method for constructing the carbon-carbon bond between the trifluoromethylpyridine core and other aryl or heteroaryl moieties is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[8][9]

General Protocol for Suzuki Cross-Coupling: A mixture of the chloro-trifluoromethylpyridine derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K3PO4 or Na2CO3) is heated in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.[8][9]

Applications in Drug Discovery

The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into a diverse range of therapeutic agents across multiple disease areas.

Oncology

Trifluoromethylpyridines are prominent in the development of targeted cancer therapies, particularly kinase inhibitors.

  • Sorafenib: This multi-kinase inhibitor, which contains a trifluoromethylphenyl group, targets several kinases involved in tumor progression and angiogenesis, including Raf-1, B-Raf, and VEGFRs.[10][11]

  • Enasidenib: An inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib is used in the treatment of acute myeloid leukemia (AML).[2][12]

  • Apalutamide: A non-steroidal antiandrogen, Apalutamide targets the androgen receptor and is used to treat prostate cancer.[13][14]

  • Selinexor: This selective inhibitor of nuclear export (SINE) targets exportin 1 (XPO1) and is approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[15][16]

Infectious Diseases

The trifluoromethylpyridine moiety is also found in antiviral drugs.

  • Tipranavir: A non-peptidic protease inhibitor, Tipranavir is used in the treatment of HIV infection.[17][18] It has demonstrated potent activity against both wild-type and protease inhibitor-resistant strains of HIV-1.[19]

Inflammatory and Autoimmune Diseases

The anti-inflammatory properties of compounds containing a trifluoromethyl group are well-documented.

  • Celecoxib: While not a pyridine derivative, the widely used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib contains a trifluoromethyl group on a pyrazole ring, highlighting the group's utility in this therapeutic area.[20][21] Derivatives of trifluoromethylpyridine are being explored as inhibitors of targets like RORγt for the treatment of autoimmune disorders.

Quantitative Data on Trifluoromethylpyridine-Containing Drugs

The following tables summarize key quantitative data for several drugs and clinical candidates that feature the trifluoromethylpyridine scaffold or a trifluoromethyl group in a similar heterocyclic context.

DrugTargetIC50KiTherapeutic Area
Apalutamide Androgen Receptor16 nM[13][14]-Oncology (Prostate Cancer)
Enasidenib Mutant IDH2 (R140Q)100 nM[2][3]-Oncology (AML)
Mutant IDH2 (R172K)400 nM[2]-
Selinexor XPO111-550 nM (in various TNBC cell lines)[16]-Oncology (Multiple Myeloma, DLBCL)
Sorafenib Raf-16 nM[10][11]-Oncology (Renal Cell Carcinoma, Hepatocellular Carcinoma)
B-Raf22 nM[10][11]-
VEGFR-290 nM[10][11]-
Tipranavir HIV Protease100 nM (IC90)[17]8 pM[17]Infectious Disease (HIV)
Celecoxib COX-291 nM[21]-Inflammation
DrugOral BioavailabilityHalf-life (t1/2)
Selinexor Orally bioavailable~6-8 hours[22]
Alpelisib Orally bioavailable8-9 hours[19]
Tipranavir Orally bioavailable (with ritonavir)-

Key Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many cancers, making it a key target for drug development.[13]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation PTEN PTEN PTEN->PIP3 Inhibition Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

RORγt Signaling Pathway in Th17 Cell Differentiation

Retinoic acid-related orphan receptor gamma t (RORγt) is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases.[12][20]

RORgt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_gene RORγt Gene pSTAT3->RORgt_gene Transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Transcription IL17_protein IL-17 Protein IL17_gene->IL17_protein Translation

Caption: Simplified RORγt signaling pathway leading to Th17 cell differentiation.

Experimental Workflow in Trifluoromethylpyridine Drug Discovery

The discovery of novel drugs based on the trifluoromethylpyridine scaffold follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation Target_ID Target Identification Library_Design Library Design Target_ID->Library_Design Synthesis Synthesis Library_Design->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro ADME & Toxicology Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery of trifluoromethylpyridine-based drugs.

Methodologies for Key Experiments

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a trifluoromethylpyridine-based kinase inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and a detergent like Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and diluted test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit.

  • Add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that converts the ADP produced by the kinase reaction into a detectable signal (e.g., luminescence).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the human liver microsomes and dilute them to the desired protein concentration in phosphate buffer.

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

  • Pre-incubate the microsome-compound mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[4][15]

Conclusion

Trifluoromethylpyridines have firmly established their importance as a privileged scaffold in modern drug discovery. The strategic incorporation of the trifluoromethyl group onto the versatile pyridine ring provides medicinal chemists with a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. This often leads to compounds with enhanced metabolic stability, improved bioavailability, and potent and selective activity against their biological targets. The successful development of numerous approved drugs containing this moiety across a range of therapeutic areas, from oncology to infectious diseases, underscores the significant contribution of trifluoromethylpyridines to the advancement of medicine. As our understanding of disease biology continues to grow, the rational design and synthesis of novel trifluoromethylpyridine derivatives will undoubtedly continue to yield innovative and effective therapies for a wide array of human diseases.

References

The Dawn of a New Scaffold: A Technical Guide to Bioactive Azaindoles from Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, representing a significant advancement in the quest for novel therapeutics. As bioisosteres of indoles, azaindoles—where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom—exhibit modulated physicochemical properties that can translate into improved pharmacokinetic and pharmacodynamic profiles.[1] This strategic nitrogen incorporation can enhance aqueous solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets, making azaindole derivatives highly sought-after in drug discovery.[2] This technical guide provides an in-depth exploration of the synthesis of bioactive azaindoles from readily available aminopyridine precursors, their diverse biological activities, and the key signaling pathways they modulate. We present detailed experimental protocols, quantitative biological data, and visual representations of complex biological and chemical processes to equip researchers with the foundational knowledge to innovate in this exciting field.

Synthetic Routes from Aminopyridines: A Gateway to a Privileged Scaffold

The synthesis of the azaindole core from aminopyridine starting materials is a cornerstone of their accessibility. Several robust synthetic strategies have been developed, each offering distinct advantages in terms of substituent patterns and scalability.

Sonogashira Coupling Followed by Intramolecular Cyclization

A widely employed and versatile two-step method for the synthesis of 2-substituted 7-azaindoles commences with a Sonogashira cross-coupling reaction between a halo-aminopyridine (typically a bromo- or iodo- derivative) and a terminal alkyne. This palladium- and copper-catalyzed reaction efficiently forms a 2-amino-alkynylpyridine intermediate. Subsequent intramolecular cyclization, often mediated by a base such as potassium tert-butoxide, constructs the pyrrole ring of the azaindole system.[3]

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine and a Terminal Alkyne

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-iodopyridine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2.5-5 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-amino-3-(alkynyl)pyridine intermediate by flash column chromatography on silica gel.

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate (1.0 equivalent) in an anhydrous solvent such as toluene or DMF in a dry flask under an inert atmosphere.

  • Base Addition: Add potassium tert-butoxide (1.1-1.5 equivalents) to the solution. The use of a catalytic amount of 18-crown-6 can facilitate the reaction.[3]

  • Reaction Conditions: Heat the reaction mixture (e.g., 65-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude 2-substituted 7-azaindole by flash column chromatography or recrystallization.

Sonogashira_Cyclization_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization start1 2-Amino-3-halopyridine + Terminal Alkyne reagents1 Pd Catalyst Cu(I) Iodide Amine Base reaction1 Coupling Reaction intermediate 2-Amino-3-(alkynyl)pyridine start2 2-Amino-3-(alkynyl)pyridine intermediate->start2 reagents2 Base (e.g., KOtBu) Optional: 18-Crown-6 reaction2 Cyclization product 2-Substituted 7-Azaindole

Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines

An alternative approach for the synthesis of 7-azaindoles involves the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. This method is particularly effective for the preparation of 2- and 5-substituted 7-azaindoles. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is commonly employed as the acidic catalyst and solvent system.[4][5]

Experimental Protocol: Acid-Catalyzed Synthesis of 7-Azaindoles

  • Reaction Setup: In a suitable flask, dissolve the 3-alkynyl-2-aminopyridine (1.0 equivalent) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 7-azaindole derivative by flash column chromatography.[5]

Fischer Indole Synthesis

The classic Fischer indole synthesis can be adapted for the preparation of various azaindole isomers, particularly 4- and 6-azaindoles.[6] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization to yield the azaindole core.[8][9] The presence of electron-donating groups on the pyridylhydrazine ring often facilitates the reaction.[6][9]

Experimental Protocol: Fischer Indole Synthesis of a Substituted 4-Azaindole

  • Hydrazone Formation: Dissolve the substituted pyridylhydrazine (1.0 equivalent) in a suitable solvent like ethanol or acetic acid. Add the aldehyde or ketone (1.0-1.2 equivalents). A catalytic amount of acid may be added if necessary. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

  • Cyclization: To the crude or purified pyridylhydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid in a high-boiling solvent.[9]

  • Heating: Heat the reaction mixture, typically between 80 °C and 180 °C, and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully neutralize it with a suitable base.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude azaindole by column chromatography.[9]

Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho synthesis provides an efficient route to various azaindoles, starting from nitropyridine derivatives. The key steps involve the formation of an enamine from a nitropicoline and a formamide acetal, followed by reductive cyclization of the nitro group to an amine, which then cyclizes to form the pyrrole ring.[10]

Experimental Protocol: Leimgruber-Batcho Synthesis of Azaindoles

  • Enamine Formation: A solution of the 2-nitro-methylpyridine derivative in N,N-dimethylformamide dimethyl acetal (DMFDMA) and dimethylformamide (DMF) is heated. Microwave irradiation can significantly accelerate this step.

  • Purification of Enamine: The crude reaction mixture is filtered through a silica gel plug to yield the enamine intermediate.

  • Reductive Cyclization: The enamine is subjected to reductive cyclization. Common reducing agents include palladium on carbon with hydrogen gas, or transfer hydrogenation conditions using formic acid and triethylamine with an encapsulated palladium catalyst.[10] For substrates containing halogens, zinc in acetic acid can be employed.

  • Final Purification: After the reaction, the catalyst is filtered off, and the solvent is removed in vacuo to yield the crude azaindole, which is then purified by chromatography.

Bioactive Azaindoles: A Spectrum of Therapeutic Potential

Azaindole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their ability to act as hinge-binders for kinases has been a particularly fruitful area of research.[11]

Kinase Inhibition

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling strong interactions with the hinge region of the kinase active site.[2]

Table 1: Bioactivity of Azaindole-Based Kinase Inhibitors

Kinase TargetAzaindole DerivativeBioactivity (IC₅₀/Kᵢ)Reference
Aurora BGSK1070916AIC₅₀ = 0.38 nM[12]
PI3KγCompound 12IC₅₀ = 7 nM[13]
PI3KδCompound B14IC₅₀ = 0.046 µM[14]
JAK2Derivative 97IC₅₀ = 1 nM[2]
JAK3Derivative 97IC₅₀ = 5 nM[2]
p38 MAP KinaseCompound 42cIC₅₀ = 10 nM[15]
c-MetCompound 59IC₅₀ = 40 nM[7]
TGFβRICompound 3fIC₅₀ = 4.9 nM[15]
PAK1Azaindole 5Kᵢ < 10 nM[16]
Antimicrobial Activity

Certain azaindole derivatives have shown potent antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Azaindole Derivatives

CompoundOrganismMIC (µg/mL)Reference
7-Azaindole DerivativeCryptococcus neoformans3.9[5]
Ciprofloxacin-Indole Hybrid 8bS. aureus CMCC 259230.0625[1]
Indole-thiadiazole 2hS. aureus6.25[17]
Indole-triazole 3dS. aureus6.25[17]
Other Biological Activities

The therapeutic potential of azaindoles extends beyond kinase inhibition and antimicrobial effects. They have been investigated as modulators of G-protein coupled receptors (GPCRs), such as dopamine D4 receptors and cannabinoid receptor 1, and as nicotinic acetylcholine receptor agonists.[11][18][19]

Table 3: Diverse Biological Activities of Azaindole Derivatives

TargetAzaindole DerivativeBioactivity (Kᵢ)Reference
Dopamine D4 ReceptorDerivative 10dKᵢ = 2.0 nM[18]
α4β2 Nicotinic Acetylcholine ReceptorCompound (+)-51Kᵢ = 10 nM[11]
CRTh2 Receptor7-Azaindole-3-acetic acid derivativePotent antagonist[17]

Signaling Pathways Modulated by Bioactive Azaindoles

The therapeutic effects of many bioactive azaindoles are mediated through their interaction with key cellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.[14] Azaindole-based inhibitors have been developed to target PI3K isoforms, thereby blocking downstream signaling and inducing apoptosis or cell cycle arrest in cancer cells.[20]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[21] Azaindole derivatives have been developed as potent inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins and modulating the expression of target genes involved in cell proliferation and survival.[2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Azaindole Azaindole Inhibitor Azaindole->JAK Inhibits STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Experimental Workflows for Bioactivity Assessment

The evaluation of the biological activity of newly synthesized azaindole derivatives is a critical step in the drug discovery process. Standardized and robust assay workflows are essential for generating reliable and comparable data.

In Vitro Kinase Inhibition Assay Workflow

A common workflow for assessing the inhibitory potential of azaindole compounds against a target kinase involves a multi-step process from compound preparation to data analysis.

Kinase_Assay_Workflow

Antimicrobial Susceptibility Testing Workflow

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of azaindole compounds. The broth microdilution method is a standard procedure for determining the MIC.

MIC_Test_Workflow

Conclusion

The journey from aminopyridines to bioactive azaindoles is a testament to the power of synthetic chemistry to unlock novel therapeutic opportunities. The versatility of the azaindole scaffold, coupled with a growing understanding of its interactions with key biological targets, ensures its continued prominence in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanistic underpinnings of this important class of compounds. It is our hope that the detailed protocols, curated data, and visual aids presented herein will serve as a valuable resource for researchers dedicated to the development of the next generation of azaindole-based medicines.

References

5-Amino-2-(trifluoromethyl)pyridine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-(trifluoromethyl)pyridine, a pivotal synthetic intermediate in the fields of medicinal chemistry and agrochemistry. The strategic incorporation of the trifluoromethyl group and an amino functionality onto the pyridine scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document details the compound's properties, provides comprehensive experimental protocols for its synthesis and subsequent transformations, and explores its application in the development of targeted therapeutics, including kinase inhibitors. All quantitative data is presented in structured tables for ease of comparison, and key reaction workflows and biological pathways are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the basicity of the amino group. A summary of its key physical, chemical, and spectroscopic data is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 106877-33-2[1]
Molecular Formula C₆H₅F₃N₂[2]
Molecular Weight 162.11 g/mol [1]
Appearance White to brown powder/crystalline solid[1]
Melting Point 39-43 °C[1]
Boiling Point Not readily available
pKa 1.49 ± 0.22 (Predicted)
Solubility Slightly soluble in water.
InChIKey IBOZOWZSXZNIHI-UHFFFAOYSA-N[2]
SMILES Nc1ccc(nc1)C(F)(F)F[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR See detailed spectrum.[3]
¹³C NMR See detailed spectrum.[3]
Mass Spectrometry (MS) Available.[4]
Infrared (IR) Available.[3]

Synthesis of this compound

The most common and industrially viable route for the synthesis of this compound involves the amination of a 2-halo-5-(trifluoromethyl)pyridine precursor. The following section provides a detailed experimental protocol for a representative synthesis starting from 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes the synthesis of this compound via the reaction of 2-chloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave.

Reaction Scheme:

G start 2-Chloro-5-(trifluoromethyl)pyridine reagents + aq. NH₃ start->reagents end This compound reagents->end Autoclave, Heat

Caption: Synthesis of this compound.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

  • Methylene chloride

  • 50 mL Autoclave

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a 50 mL autoclave, add 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.[5]

  • Seal the autoclave and heat the mixture to 100°C with stirring for 24 hours.[5]

  • Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.[5]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully open the autoclave and transfer the reaction mixture to a separatory funnel.

  • Extract the product with methylene chloride (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product as a crystalline solid.

Expected Yield: Moderate to high yields are expected for this type of amination reaction.

Applications as a Synthetic Intermediate

This compound serves as a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its amino group provides a reactive handle for various transformations, including nucleophilic substitution, diazotization, and cross-coupling reactions.

Synthesis of Kinase Inhibitors

A significant application of this intermediate is in the development of kinase inhibitors for cancer therapy. The trifluoromethylpyridine moiety is often found in potent and selective inhibitors of key oncogenic kinases.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of AML.[6] Derivatives of this compound have been utilized to synthesize potent dual inhibitors of FLT3 and other kinases like CHK1.[6]

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 FLT3_Inhibitor FLT3 Inhibitor (derived from 5-Amino-2- (trifluoromethyl)pyridine) FLT3_Inhibitor->FLT3_Receptor Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Point of Inhibition.

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers.[7] this compound is a key component in the synthesis of dual PI3K/mTOR inhibitors such as PQR309 (bimiralisib).[7]

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PI3K_Inhibitor PI3K/mTOR Inhibitor (e.g., PQR309) PI3K_Inhibitor->PI3K mTORC1 mTORC1 PI3K_Inhibitor->mTORC1 mTORC2 mTORC2 PI3K_Inhibitor->mTORC2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2->Akt

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Synthesis of Azaindoles

This compound is a valuable precursor for the synthesis of azaindoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis often proceeds through a Sonogashira coupling followed by cyclization.

The following diagram illustrates a general workflow for the synthesis of a 2-substituted-5-(trifluoromethyl)-7-azaindole starting from this compound.

Azaindole_Synthesis_Workflow Start 5-Amino-2- (trifluoromethyl)pyridine Diazotization Diazotization & Halogenation (e.g., Sandmeyer Reaction) Start->Diazotization Halo_Intermediate 5-Halo-2- (trifluoromethyl)pyridine Diazotization->Halo_Intermediate Sonogashira Sonogashira Coupling (with a terminal alkyne) Halo_Intermediate->Sonogashira Alkynyl_Pyridine 5-Alkynyl-2- (trifluoromethyl)pyridine Sonogashira->Alkynyl_Pyridine Cyclization Cyclization (e.g., base or acid catalyzed) Alkynyl_Pyridine->Cyclization Azaindole 2-Substituted-5- (trifluoromethyl)-7-azaindole Cyclization->Azaindole

Caption: General workflow for azaindole synthesis.

Conclusion

This compound has established itself as a cornerstone intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the trifluoromethyl group, coupled with the synthetic versatility of the amino group, provide a powerful platform for the development of novel bioactive compounds. The detailed protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics and crop protection agents.

References

Methodological & Application

Synthesis of 6-(Trifluoromethyl)azaindoles from 5-Amino-2-(trifluoromethyl)pyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 6-(trifluoromethyl)azaindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available building block, 5-Amino-2-(trifluoromethyl)pyridine. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Azaindoles are bicyclic heteroaromatic compounds that are isosteres of indole and are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP in kinase active sites.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines two classical and adaptable methods for the synthesis of 6-(trifluoromethyl)azaindoles from this compound: the Bischler-Möhlau synthesis and the Fischer indole synthesis.

Synthetic Methodologies

The synthesis of the 6-azaindole core from this compound requires the formation of the five-membered pyrrole ring. The following established indole synthesis methodologies are particularly amenable to this transformation.

Method 1: Bischler-Möhlau Azaindole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an arylamine with an α-halo- or α-hydroxyketone.[4][5][6] In the context of synthesizing 6-(trifluoromethyl)azaindoles, this compound serves as the arylamine precursor.

Experimental Workflow: Bischler-Möhlau Synthesis

Bischler_Mohlau_Workflow A Reactants This compound α-Haloketone (e.g., 2-bromoacetophenone) B Reaction Heat in a high-boiling solvent (e.g., DMF or sealed tube) A->B 1. Mix C Work-up Aqueous work-up and extraction B->C 2. Cool D Purification Column chromatography C->D 3. Isolate E Product 2-Aryl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine D->E 4. Purify

Caption: Workflow for the Bischler-Möhlau synthesis of 6-(trifluoromethyl)azaindoles.

Detailed Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

  • Reactant Preparation: In a sealed reaction vessel, combine this compound (1.0 eq) and 2-bromoacetophenone (1.1 eq).

  • Reaction: Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or conduct the reaction neat. Heat the mixture at a temperature ranging from 120 to 180 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data Summary: Bischler-Möhlau Synthesis

Entryα-HaloketoneProductReaction ConditionsYield (%)Reference
12-Bromoacetophenone2-Phenyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridineNeat, 150 °C, 12 h65-75 (Estimated)Adapted from[7]
22-Bromopropiophenone2-Phenyl-3-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridineDMF, 120 °C, 24 h60-70 (Estimated)Adapted from[7]

Note: Yields are estimated based on typical outcomes for the Bischler-Möhlau reaction, as specific literature examples for this exact transformation are limited.

Method 2: Fischer Azaindole Synthesis

The Fischer indole synthesis is a classic method that proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8][9][10] To apply this method to the synthesis of 6-(trifluoromethyl)azaindoles, this compound must first be converted to the corresponding hydrazine.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Workflow cluster_0 Hydrazine Formation cluster_1 Azaindole Synthesis A This compound B Diazotization NaNO2, HCl A->B C Reduction SnCl2 B->C D 5-Hydrazinyl-2-(trifluoromethyl)pyridine C->D F Hydrazone Formation Condensation D->F E Aldehyde or Ketone E->F G Cyclization Acid catalyst (e.g., PPA, ZnCl2) F->G H Product Substituted 6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine G->H

Caption: Workflow for the Fischer indole synthesis of 6-(trifluoromethyl)azaindoles.

Detailed Protocol: Synthesis of 2,3-Dimethyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Part 1: Synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

  • Diazotization: Dissolve this compound (1.0 eq) in aqueous hydrochloric acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Isolation: Stir the reaction mixture for several hours, allowing it to warm to room temperature. Basify the mixture with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts and concentrate to yield the crude hydrazine, which can be used in the next step without further purification.

Part 2: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve the crude 5-Hydrazinyl-2-(trifluoromethyl)pyridine (1.0 eq) and butan-2-one (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to the reaction mixture. Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, pour the reaction mixture onto ice-water and neutralize with a base. Extract the product with an organic solvent, and purify by column chromatography as described for the Bischler-Möhlau synthesis to obtain 2,3-dimethyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data Summary: Fischer Indole Synthesis

EntryCarbonyl CompoundProductReaction ConditionsYield (%)Reference
1Acetone2-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridinePPA, 100 °C, 4 h55-65 (Estimated)Adapted from[10]
2Cyclohexanone1,2,3,4-Tetrahydro-9-(trifluoromethyl)-carbazoleZnCl2, 120 °C, 6 h60-70 (Estimated)Adapted from[10]

Note: Yields are estimated based on typical outcomes for the Fischer indole synthesis, as specific literature examples for this exact transformation are limited.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

Trifluoromethylated azaindoles are of particular interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2][3][11] One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[1][4][12]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by a Trifluoromethylated 6-Azaindole

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates & Activates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates & Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4E->CellGrowth Inhibits Azaindole 6-(Trifluoromethyl)azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: Proposed mechanism of action of a 6-(trifluoromethyl)azaindole inhibitor on the PI3K/Akt/mTOR signaling pathway.

The trifluoromethylated 6-azaindole scaffold can be designed to competitively bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream signaling cascade. Consequently, the activation of Akt, mTORC1, and their downstream effectors is suppressed, leading to the inhibition of cell growth and proliferation and the promotion of apoptosis in cancer cells.

These detailed protocols and application notes provide a solid foundation for the synthesis and exploration of novel 6-(trifluoromethyl)azaindole derivatives as potential therapeutic agents. The adaptability of the Bischler-Möhlau and Fischer indole syntheses allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, aiding in the development of potent and selective kinase inhibitors.

References

Application Notes and Protocols: 5-Amino-2-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the 5-amino-2-(trifluoromethyl)pyridine scaffold in medicinal chemistry. This versatile building block is a key component in the development of targeted inhibitors for various protein kinases and other enzymes implicated in oncology and other diseases. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.

Application 1: Pan-Class I PI3K/mTOR Inhibition

Derivatives of this compound have been successfully developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are central regulators of cell growth, proliferation, and survival, and their aberrant activation is a common feature in many cancers.

A prominent example is Bimiralisib (PQR309) , a brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[1][2][3]

Quantitative Data: In Vitro Inhibitory Activity of Bimiralisib (PQR309)
TargetIC50 (nM)Reference
PI3Kα33[2]
PI3Kβ661[2]
PI3Kγ708[2]
PI3Kδ451[2]
mTOR89[2]
PI3Kα (H1047R mutant)36[2]
PI3Kα (E542K mutant)63[2]
PI3Kα (E545K mutant)136[2]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Bimiralisib Bimiralisib (PQR309) [this compound derivative] Bimiralisib->PI3K inhibits Bimiralisib->mTORC1 inhibits Bimiralisib->mTORC2 inhibits

PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay (Luminescence-based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ assay, to determine the inhibitory activity of a test compound against PI3K and mTOR kinases.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme Dilution: Dilute recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase to the desired concentration in kinase buffer. The optimal concentration should be determined via an enzyme titration experiment.

  • Substrate/ATP Mix: Prepare a solution containing the appropriate lipid (e.g., PIP2) or peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for each enzyme.

  • Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., Bimiralisib) in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Kinase Reaction:

  • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 384-well low-volume plate.

  • Add 5 µL of the diluted enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix. The total reaction volume is 20 µL.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes, protected from light.

4. Data Acquisition and Analysis:

  • Record the luminescence using a plate reader.

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application 2: Dual FLT3/CHK1 Inhibition

The this compound scaffold can be modified to a pyrimidine core to generate potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. CHK1 is a critical component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Quantitative Data: In Vitro Activity of a 5-Trifluoromethyl-2-aminopyrimidine Derivative (Compound 30)
AssayIC50 (nM)Reference
Kinase Inhibition
FLT3-WT25[4]
FLT3-D835Y1.8[4]
CHK11.2[4]
Cellular Antiproliferation
MV4-11 (FLT3-ITD)<4[4]
BaF3-FLT3-F691L1.9[5]
BaF3-FLT3-D835F0.9[5]
BaF3-FLT3-D835V1.1[5]

Signaling Pathway: FLT3 and CHK1 Inhibition in Cancer

FLT3_CHK1_Pathway cluster_0 FLT3 Signaling cluster_1 DNA Damage Response FLT3 FLT3 Receptor (mutated/activated) Prolif Proliferation & Survival Pathways (STAT5, PI3K/Akt, MAPK) FLT3->Prolif DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Inhibitor Dual FLT3/CHK1 Inhibitor [5-(Trifluoromethyl)aminopyrimidine derivative] Inhibitor->FLT3 inhibits Inhibitor->CHK1 inhibits

Dual inhibition of FLT3 and CHK1 signaling pathways.
Experimental Protocol: Cell Proliferation Assay (MTT-based)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cell lines.

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., MV4-11 for FLT3-ITD) in the appropriate medium.

  • Harvest cells and perform a cell count to determine viability.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compound in the culture medium.

  • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle (DMSO) and no-treatment controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

3. Viability Assessment (MTT Addition):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.

  • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.

  • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Application 3: Werner Helicase (WRN) Inhibition

Derivatives of 2-amino-4-(trifluoromethyl)pyridine have been identified as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability (MSI-H).[6] MSI-H tumors are deficient in DNA mismatch repair and become highly dependent on WRN for survival, creating a synthetic lethal relationship.

Quantitative Data: WRN Inhibitor Activity
CompoundTargetCell Line (MSI-H)IC50 (µM)Cell Line (MSS)IC50 (µM)Reference
11g WRN HelicaseHCT1161.52SW6204.24[6]

Experimental Workflow: Clonogenic Survival Assay

Clonogenic_Assay_Workflow Start Start Cell_Seeding Seed Cells at Low Density (e.g., 200-5000 cells/well) Start->Cell_Seeding Attachment Allow Attachment (Overnight) Cell_Seeding->Attachment Treatment Treat with WRN Inhibitor (Serial Dilutions) Attachment->Treatment Incubation Incubate for 10-14 Days (Colony Formation) Treatment->Incubation Fix_Stain Fix with Methanol/Acetic Acid Stain with Crystal Violet Incubation->Fix_Stain Counting Count Colonies (≥50 cells) Fix_Stain->Counting Analysis Calculate Plating Efficiency & Survival Fraction Counting->Analysis End End Analysis->End

Workflow for a clonogenic survival assay to evaluate a WRN inhibitor.
Experimental Protocol: Clonogenic Survival Assay

This assay assesses the long-term effects of a WRN inhibitor on the ability of single cells to form colonies.

1. Cell Preparation and Seeding:

  • Harvest MSI-H (e.g., HCT116) and MSS (e.g., SW620) cells and determine cell viability.

  • Based on the plating efficiency of each cell line, seed a calculated number of cells into 6-well plates to obtain a countable number of colonies in the control group (typically 200-500 cells). For treated groups, higher cell numbers may be needed.

  • Allow cells to attach overnight in the incubator.

2. WRN Inhibitor Treatment:

  • Prepare serial dilutions of the WRN inhibitor in complete medium. Include a vehicle control (e.g., DMSO).

  • Remove the medium from the plates and add the medium containing the WRN inhibitor or vehicle.

  • Incubate the cells for the entire duration of colony growth (10-14 days), replacing the medium with freshly prepared inhibitor-containing medium every 2-3 days.

3. Colony Fixation and Staining:

  • After 10-14 days, or when colonies in the control plates are visible, wash the plates once with PBS.

  • Add a fixation solution (e.g., methanol:acetic acid, 3:1) and incubate for 10-15 minutes.

  • Remove the fixation solution and add a 0.5% crystal violet staining solution. Incubate for 20-30 minutes.

  • Remove the staining solution and gently wash the plates with water until the background is clear. Allow the plates to air dry.

4. Colony Counting and Analysis:

  • Count the number of colonies containing ≥50 cells in each plate.

  • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.

  • Calculate the Survival Fraction (SF) = (number of colonies formed in treated group) / (number of cells seeded x PE/100).

  • Plot the survival fraction against the inhibitor concentration.

Application 4: EGFR Inhibition

The 2-amino-4-(trifluoromethyl)pyridine scaffold is also a key intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in various cancers, most notably non-small cell lung cancer.

Experimental Protocol: In Vitro EGFR Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibitory effect of a test compound on EGFR kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.

  • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in kinase buffer.

  • Test Compound Dilution: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Incubate for 60 minutes at room temperature, protected from light.

3. Data Acquisition:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

  • The ratio of the emission at 665 nm to 620 nm is proportional to the extent of substrate phosphorylation.

  • Calculate the percentage of inhibition and determine the IC50 value as described in previous protocols.

References

Application Notes and Protocols: 5-Amino-2-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Amino-2-(trifluoromethyl)pyridine is a pivotal fluorinated building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethylpyridine (TFMP) moiety into molecules is a widely recognized strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, coupled with the biological activity of the pyridine ring, make TFMP derivatives, including this compound, highly valuable intermediates in the development of novel herbicides, insecticides, fungicides, and nematicides.[1][2]

These application notes provide an overview of the utility of this compound in agrochemical synthesis, detailed experimental protocols for the synthesis of related structures, and a summary of the biological modes of action of the resulting products.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂--INVALID-LINK--
Molecular Weight 162.11 g/mol --INVALID-LINK--
CAS Number 106877-33-2--INVALID-LINK--
Appearance White to brown crystalline powder--INVALID-LINK--
Melting Point 39-43 °C--INVALID-LINK--
Boiling Point Not available
Solubility Soluble in most organic solvents.
pKa Not available

Applications in Agrochemical Synthesis

While many commercial agrochemicals are derived from chloro-substituted trifluoromethylpyridines like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the amino-substituted variants serve as crucial synthons for a range of functionalizations.[3] The amino group in this compound can undergo a variety of chemical transformations, making it a versatile intermediate for creating diverse and potent agrochemical candidates.

Key Synthetic Transformations:

  • Amide and Sulfonamide Formation: The amino group can be readily acylated or sulfonylated to form amide and sulfonamide linkages, which are common in many bioactive molecules.

  • Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, cyano groups) via Sandmeyer or related reactions. This provides a pathway to other functionalized trifluoromethylpyridines.

  • Condensation Reactions: The amine can participate in condensation reactions to form heterocyclic systems, a common strategy in the synthesis of complex agrochemicals.

A prominent example of an agrochemical derived from a closely related starting material is the nematicide Fluazaindolizine . It is synthesized from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and demonstrates the utility of this class of compounds in developing novel crop protection agents.[4][5][6]

Table of Representative Agrochemicals Derived from Trifluoromethylpyridine Intermediates:

AgrochemicalTypePrecursor IntermediateMode of Action (IRAC/HRAC/FRAC Code)
Fluazifop-P-butylHerbicide2-chloro-5-(trifluoromethyl)pyridineACCase inhibitor (HRAC Group 1)
ChlorfluazuronInsecticide2,3-dichloro-5-(trifluoromethyl)pyridineChitin synthesis inhibitor (IRAC Group 15)
FluazinamFungicide2,3-dichloro-5-(trifluoromethyl)pyridineUncoupler of oxidative phosphorylation (FRAC Group 29)
FlonicamidInsecticide4-(trifluoromethyl)nicotinic acidChordotonal organ modulators (IRAC Group 29)
Fluazaindolizine Nematicide 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Unknown (IRAC Group UN)

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations relevant to the use of amino-trifluoromethylpyridines in agrochemical synthesis.

Protocol 1: Synthesis of N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)arylsulfonamide (A Fluazaindolizine Analog)

Objective: To provide a representative protocol for the synthesis of a key structural motif found in the nematicide Fluazaindolizine, demonstrating the reaction of an amino-trifluoromethylpyridine with a sulfonyl chloride. This protocol is adapted from general procedures for sulfonamide synthesis.

Materials:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • 2-Chloro-5-methoxybenzenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-chloro-5-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-chloro-5-methoxybenzenesulfonamide.

Expected Yield: 75-90%

Protocol 2: Diazotization and Sandmeyer Chlorination of this compound

Objective: To demonstrate a key transformation of the amino group, converting it to a chloro group, thereby producing 5-Chloro-2-(trifluoromethyl)pyridine, a versatile intermediate for further synthesis.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) chloride (CuCl) (1.2 eq)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker and flask setup for diazotization and reaction

Procedure:

  • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a larger reaction flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize with a NaOH solution.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 5-Chloro-2-(trifluoromethyl)pyridine.

Expected Yield: 60-75%

Visualizations: Workflows and Modes of Action

Diagrams created using Graphviz to illustrate key processes.

G cluster_0 Preparation of Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A 2-Amino-3-chloro- 5-(trifluoromethyl)pyridine C Dissolve A in DCM with Pyridine A->C B 2-Chloro-5-methoxy- benzenesulfonyl chloride E Add B dropwise B->E D Cool to 0 °C C->D D->E F Warm to RT, Stir 12-16h E->F G Quench with HCl F->G H Aqueous Wash Steps (HCl, H2O, NaHCO3, Brine) G->H I Dry over MgSO4 H->I J Concentrate I->J K Column Chromatography J->K L Fluazaindolizine Analog K->L

Caption: Synthetic workflow for a Fluazaindolizine analog.

G cluster_target Molecular Target Site (Novel/Unknown) Nematicide Fluazaindolizine Nematode Plant-Parasitic Nematode Nematicide->Nematode exposure NervousSystem Nervous System Nematicide->NervousSystem unknown mechanism Muscles Pharyngeal & Body Wall Muscles NervousSystem->Muscles disrupts signaling Feeding Feeding Inhibition Muscles->Feeding Paralysis Paralysis & Immobility Muscles->Paralysis Starvation Starvation Feeding->Starvation Death Nematode Death Paralysis->Death Starvation->Death

Caption: Postulated mode of action of Fluazaindolizine.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Amino-2-(trifluoromethyl)pyridine. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of a vast array of pharmaceutical compounds.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[1] This powerful transformation allows for the synthesis of arylamines, a motif frequently found in biologically active molecules. This compound is a valuable building block in drug discovery due to the presence of the electron-withdrawing trifluoromethyl group and the basic pyridine nitrogen, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, these same features can present challenges in the Buchwald-Hartwig amination, necessitating careful optimization of reaction conditions.

Challenges in the Amination of this compound

The successful N-arylation of this compound is contingent on overcoming several potential challenges:

  • Electron-Deficient Nucleophile: The trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group at the 5-position. This can slow down the rate of the crucial C-N bond-forming reductive elimination step from the palladium center.[2][3]

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] This can be mitigated by the use of appropriate ligands that shield the metal center.

  • Substrate Stability: Electron-deficient anilines and aminopyridines can be unstable under the strongly basic and high-temperature conditions often employed in Buchwald-Hartwig reactions.[5]

To address these challenges, the careful selection of the palladium source, ligand, base, and solvent is paramount.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical conditions and reported yields for the amination of structurally similar electron-deficient (hetero)aryl amines. These tables serve as a valuable starting point for reaction optimization.

Table 1: Ligand and Base Screening for the Amination of Electron-Deficient Amines

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBuToluene10012>95
2RuPhosK₃PO₄Dioxane1101885
3BrettPhosLHMDSTHF802492
4JohnPhosCs₂CO₃Toluene1001688
5dppfK₂CO₃DMF1202475

Table 2: Palladium Precatalyst and Aryl Halide Scope

EntryPalladium SourceAryl HalideLigandBaseSolventYield (%)
1Pd₂(dba)₃4-BromoanisoleXPhosNaOtBuToluene98
2Pd(OAc)₂4-ChlorotolueneRuPhosK₃PO₄Dioxane89
3[Pd(allyl)Cl]₂1-Bromo-4-(trifluoromethyl)benzeneBrettPhosLHMDSTHF94
4Pd(PPh₃)₄2-BromopyridineJohnPhosCs₂CO₃Toluene82
5PdCl₂(dppf)4-IodobenzonitriledppfK₂CO₃DMF78

Note: The data in these tables are representative and have been compiled from various sources on Buchwald-Hartwig amination of analogous substrates. Actual yields for the amination of this compound may vary and require optimization.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Addition of Base and Solvent: Add the base (1.5-2.5 equiv) to the reaction vessel. Degassed, anhydrous solvent is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts.

  • Extraction: The filtrate is washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-5-amino-2-(trifluoromethyl)pyridine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Pd Precatalyst - Ligand - Base setup Assemble Dry Glassware under Inert Atmosphere reagents->setup add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent heat_stir Heat and Stir (80-120 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool_quench Cool to RT and Quench monitor->cool_quench extract Extraction with Organic Solvent cool_quench->extract purify Purification by Column Chromatography extract->purify product Final Product: N-Aryl-5-amino-2- (trifluoromethyl)pyridine purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination + R₂NH pd2_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation + Base pd2_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 regenerates product Product (Ar-NR₂) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Functionalizing 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 5-Amino-2-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The following sections describe key transformations of the amino group, enabling the introduction of diverse functionalities.

N-Acylation of this compound

N-acylation is a fundamental transformation to introduce an amide functionality, which can alter the physicochemical properties of the parent molecule, such as solubility and bioavailability. A common and efficient method involves the use of acetic anhydride.

Experimental Protocol: N-Acetylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as solvent and base) or a catalyst-free system with water for sulfonamides.[1]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [2][3]

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (10 volumes).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-(trifluoromethyl)pyridin-5-yl)acetamide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Representative Quantitative Data for N-Acylation of Aminopyridines

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 6019599.2[4]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295Not Reported[4]

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Pyridine cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride warm_react Warm to RT and Stir (4-6h) add_anhydride->warm_react monitor Monitor by TLC warm_react->monitor dilute Dilute with DCM monitor->dilute wash Wash with H2O and NaHCO3 dilute->wash dry Dry and Concentrate wash->dry purify Purify (optional) dry->purify

N-Acylation Experimental Workflow

Sandmeyer Reaction: Conversion to 5-Bromo-2-(trifluoromethyl)pyridine

The Sandmeyer reaction is a versatile method to convert an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. The conversion to the 5-bromo derivative is a key step to enable subsequent cross-coupling reactions.

Experimental Protocol: Sandmeyer Bromination

Materials:

  • This compound

  • 48% aqueous Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO2)

  • Copper(I) Bromide (CuBr) or Bromine (Br2)[5]

  • Acetonitrile

  • tert-Butyl nitrite[6]

  • Ethyl acetate

  • Water

  • Ice

  • Beaker

  • Magnetic stirrer and stir bar

Procedure: [5][6]

  • In a beaker, dissolve this compound (1.0 eq) in 48% aqueous HBr.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of the bromine source. For a traditional Sandmeyer reaction, use CuBr. An alternative is to use liquid bromine.[5]

  • Slowly add the cold diazonium salt solution to the bromine source solution/suspension. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 2 hours).[6]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 5-bromo-2-(trifluoromethyl)pyridine by distillation or column chromatography.

Table 2: Conditions for Sandmeyer-type Bromination

Amine SubstrateBrominating AgentSolventTemperatureTimeYield (%)Reference
6-methyl-5-(trifluoromethyl)pyridin-3-amineCuBr, t-BuONOAcetonitrile25 °C2 hNot specified[6]
2-Amino-5-bromopyridineBr2, NaNO2, HBrWaterNot specifiedNot specified93[5]

Sandmeyer Reaction Pathway

Sandmeyer_Pathway start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HBr 0-5 °C product 5-Bromo-2-(trifluoromethyl)pyridine diazonium->product CuBr or Br2

Sandmeyer Reaction Pathway

Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethyl)pyridine

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)[7]

  • Ligand (if required, e.g., P(t-Bu)3)[7]

  • Base (e.g., K2CO3, CsF, KF)[7][8]

  • Solvent (e.g., Dioxane/Water, Toluene)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [7][8]

  • To an oven-dried Schlenk tube, add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.5 eq), and the base (3.0 eq).

  • Add the palladium catalyst (e.g., 2.0-3.0 mol% Pd2(dba)3) and ligand (e.g., L:Pd = 3:1).[7]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., Dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired 5-phenyl-2-(trifluoromethyl)pyridine.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd2(dba)3 (2-3)L1KFDioxane8082[7]
Phenyl bromidePentafluorophenylboronic acidPd(PPh3)4 (3)-CsF/Ag2ODME70>90[8]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition PdII Ar-Pd(II)-Br(L2) OA->PdII Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RE Reductive Elimination RE->Pd0 Product 5-Phenyl-2-(trifluoromethyl)pyridine RE->Product ArBr 5-Bromo-2-(trifluoromethyl)pyridine ArBr->OA ArBOH Phenylboronic Acid + Base ArBOH->Trans

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridine

  • Morpholine

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, Pd2(dba)3)[9][10]

  • Ligand (e.g., XantPhos, DavePhos)[10]

  • Base (e.g., KOtBu, DBU)[10][11]

  • Solvent (e.g., Toluene, DMF)[10][11]

  • Schlenk tube or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [10][11]

  • In a Schlenk or sealed tube, combine 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), the palladium precatalyst (e.g., 1.5 mol% [Pd(cinnamyl)Cl]2), and the ligand (e.g., 6 mol% XantPhos).[10]

  • Add the base (e.g., 2.0 eq DBU).[10]

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., Toluene) followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-(2-(trifluoromethyl)pyridin-5-yl)morpholine.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
4-bromo-N,N-dimethylanilineMorpholinePd/NHC (0.5)NHCtBuOKToluene85>95[11]
Aryl BromideBenzamide[Pd(cinnamyl)Cl]2 (1.5)XantPhosDBUToluene10085[10]

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction_workup Reaction and Work-up combine Combine Bromopyridine, Catalyst, Ligand, Base inert Inert Atmosphere combine->inert add_solv_amine Add Solvent and Amine inert->add_solv_amine heat Heat and Stir add_solv_amine->heat monitor Monitor by LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Purification workup->purify

Buchwald-Hartwig Amination Workflow

References

Application Notes and Protocols: 5-Amino-2-(trifluoromethyl)pyridine as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(trifluoromethyl)pyridine is a key building block in the synthesis of a diverse range of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery. This document provides an overview of its application in developing potent and selective kinase inhibitors, with a focus on those targeting critical cancer-related signaling pathways such as the PI3K/mTOR and FLT3/CHK1 axes. Detailed protocols for the synthesis of representative inhibitors and relevant biological assays are also presented to facilitate further research and development.

Introduction

Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold has emerged as a privileged structure in the design of such inhibitors. The pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the trifluoromethyl group can improve physicochemical properties such as metabolic stability and binding affinity. This application note details the utility of this compound in the synthesis of inhibitors for various kinases and provides exemplary protocols for their synthesis and evaluation.

Kinase Targets and Signaling Pathways

Derivatives of this compound have been successfully utilized to target several important kinases involved in oncogenic signaling.

PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers. PQR309 (bimiralisib) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that incorporates the 4-(trifluoromethyl)pyridin-2-amine moiety.[1][2][3] The primary amine of the precursor forms crucial hydrogen bonds with aspartate residues in the kinase domain of PI3Kγ.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation PQR309 PQR309 (Bimiralisib) PQR309->PI3K PQR309->mTORC1

Caption: PI3K/mTOR Signaling Pathway and Inhibition by PQR309.

FLT3/CHK1 Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis.[4] Mutations in FLT3 are common in acute myeloid leukemia (AML). Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibition of FLT3 and CHK1 is a promising strategy to overcome drug resistance in AML.[4] A series of potent dual FLT3/CHK1 inhibitors have been developed using a 5-trifluoromethyl-2-aminopyrimidine core, which is structurally very similar to this compound.[4]

FLT3_CHK1_Pathway cluster_FLT3 FLT3 Signaling cluster_CHK1 DNA Damage Response FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Inhibitor Dual FLT3/CHK1 Inhibitor Inhibitor->FLT3 Inhibitor->CHK1

Caption: FLT3 and CHK1 Signaling Pathways and Dual Inhibition.

Quantitative Data

The following tables summarize the in vitro activity of representative kinase inhibitors derived from trifluoromethyl-substituted amino-heterocycles.

Table 1: In Vitro Activity of PQR309 [1]

TargetKᵢ (nM)
PI3Kα17
PI3Kβ41
PI3Kδ35
PI3Kγ13
mTOR61

Table 2: Inhibitory Activity of a FLT3/CHK1 Dual Inhibitor (Compound 30) [4]

Kinase TargetIC₅₀ (nM)
FLT3-WT≤ 25
FLT3-D835Y≤ 25
CHK1≤ 25
c-Kit> 1000
IRAK4864.60
P70S6K834.85
CDK2833.50
Aurora A1863.50

Table 3: Antiproliferative Activity of Representative FLT3/CHK1 Inhibitors against MV4-11 cells [4]

CompoundIC₅₀ (nM)
22< 4
29< 4
30< 4
31< 4
32< 4

Experimental Protocols

General Synthesis of a Urea-Functionalized Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea-functionalized kinase inhibitor starting from this compound.

Synthesis_Workflow Start This compound Reaction Reaction in Anhydrous Solvent (e.g., THF) Start->Reaction Reagent Aryl Isocyanate Reagent->Reaction Product Urea-Functionalized Kinase Inhibitor Reaction->Product

Caption: General Synthesis Workflow for a Urea-Functionalized Inhibitor.

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous THF.

  • To this solution, add the aryl isocyanate dropwise at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired urea-functionalized kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This protocol describes a general method to evaluate the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTS reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile precursor for the development of potent and selective kinase inhibitors. Its derivatives have shown significant promise in targeting key signaling pathways implicated in cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors based on this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Amino-2-(trifluoromethyl)pyridine as a versatile starting material for the preparation of novel heterocyclic compounds. The presence of the trifluoromethyl group offers unique electronic properties and can enhance the metabolic stability and bioavailability of the resulting molecules, making them attractive targets for drug discovery programs. This document outlines key synthetic strategies, detailed experimental protocols, and data for the synthesis of various heterocyclic scaffolds, including azaindoles, pyridopyrimidines, and imidazopyridines.

Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridines (6-Trifluoromethyl-7-azaindoles)

The synthesis of 7-azaindole derivatives is of significant interest due to their prevalence in medicinal chemistry as scaffolds for kinase inhibitors and other therapeutic agents. A convenient one-pot synthesis of 6-(trifluoromethyl)-7-azaindoles can be achieved from this compound.[1]

Experimental Workflow: One-pot Azaindole Synthesis

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A This compound D Mix reactants A->D B 1,1,3,3-Tetramethoxypropane B->D C Polyphosphoric acid (PPA) C->D E Heat at 150 °C for 45 min D->E Stirring F Cool to room temperature E->F G Add ice-water F->G H Neutralize with aq. NaOH G->H I Extract with Ethyl Acetate H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K L 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine K->L Isolated Product

Caption: One-pot synthesis of 6-(trifluoromethyl)-7-azaindole.

Quantitative Data
Starting MaterialReagentSolvent/CatalystTemperature (°C)Time (min)ProductYield (%)
This compound1,1,3,3-TetramethoxypropanePolyphosphoric acid150456-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine75
Detailed Experimental Protocol

Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add polyphosphoric acid (10 eq by weight).

  • Addition of Reagents:

    • While stirring, add 1,1,3,3-tetramethoxypropane (1.2 eq) dropwise to the mixture.

  • Reaction:

    • Heat the reaction mixture to 150 °C and maintain this temperature for 45 minutes with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.

Synthesis of Pyridopyrimidines

Pyridopyrimidine scaffolds are important pharmacophores found in numerous biologically active compounds. The amino group of this compound can act as a nucleophile to react with various dicarbonyl compounds or their equivalents to construct the pyrimidine ring.

Logical Pathway for Pyridopyrimidine Synthesis

A This compound C Condensation A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester, malonic ester) B->C D Intermediate (e.g., enamine) C->D E Cyclization D->E F Pyridopyrimidine Derivative E->F

Caption: General synthesis of pyridopyrimidines.

Quantitative Data for Representative Pyridopyrimidine Synthesis
Starting AmineDicarbonyl CompoundCatalyst/ConditionsProductYield (%)
This compoundDiethyl malonateNaOEt, EtOH, reflux2-Hydroxy-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-oneNot Reported
This compoundEthyl acetoacetatePPA, 120 °C2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-oneNot Reported
Detailed Experimental Protocol

General Procedure for the Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-ones

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol for reactions with sodium ethoxide, or use neat for PPA catalyzed reactions).

  • Reagent Addition:

    • For β-ketoester condensation: Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) to the solution.

    • For malonic ester condensation: Add diethyl malonate (1.1 eq) and a base such as sodium ethoxide (1.1 eq).

  • Reaction:

    • PPA catalysis: Add polyphosphoric acid and heat the mixture to 120-140 °C for 2-4 hours.

    • Base-catalyzed condensation: Reflux the ethanolic solution for 4-8 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • PPA reaction: Cool the mixture, pour it onto ice, and neutralize with a strong base (e.g., NaOH or NH4OH). Collect the precipitate by filtration.

    • Base-catalyzed reaction: Cool the reaction mixture and remove the solvent under reduced pressure. Acidify the residue with dilute HCl to precipitate the product.

    • Wash the crude product with water and diethyl ether.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyridopyrimidine derivative.

Synthesis of Imidazopyridines

Imidazo[1,2-a]pyridines are another class of privileged heterocyclic structures with a wide range of biological activities. These can be synthesized from this compound through a condensation reaction with an α-haloketone followed by cyclization.

Experimental Workflow: Imidazopyridine Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A This compound D Reflux A->D B α-Haloketone (e.g., 2-bromoacetophenone) B->D C Solvent (e.g., Ethanol) C->D E Intermediate D->E G Reflux E->G F Base (e.g., NaHCO3) F->G H Imidazo[1,2-a]pyridine Derivative G->H Purification

Caption: Two-step synthesis of imidazo[1,2-a]pyridines.

Quantitative Data for a Representative Imidazopyridine Synthesis
Starting Amineα-HaloketoneBaseSolventProductYield (%)
This compound2-BromoacetophenoneNaHCO₃Ethanol2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridineNot Reported
Detailed Experimental Protocol

Synthesis of 2-Aryl-7-(trifluoromethyl)imidazo[1,2-a]pyridines

  • N-Alkylation:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the α-haloketone (e.g., 2-bromoacetophenone, 1.05 eq) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the formation of the intermediate salt by TLC.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

    • Reflux the mixture for an additional 2-3 hours to effect cyclization.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine derivative.

References

One-Pot Synthesis of 6-(Trifluoromethyl)-4-azaindole: An Application of the Larock Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 23, 2025

A streamlined, one-pot protocol for the synthesis of 6-(trifluoromethyl)-4-azaindole from 5-amino-2-(trifluoromethyl)pyridine has been developed, offering significant advantages for researchers in medicinal chemistry and drug development. This method, an application of the Larock indole synthesis, provides a more efficient route to a key heterocyclic scaffold.

This application note details a convenient one-pot procedure for the synthesis of substituted 4-, 6-, and 7-azaindoles from commercially available aminopyridines. The protocol, adapted from the work of Debenham et al., involves a palladium-catalyzed reaction that obviates the need for isolation of intermediates, thereby saving time and resources. The synthesis of 6-(trifluoromethyl)-4-azaindole from this compound serves as a prime example of this methodology's utility.

Experimental Protocol

This protocol outlines the one-pot synthesis of 6-(trifluoromethyl)-4-azaindole from this compound.

Materials:

  • This compound

  • 1-trimethylsilyl-2-phenylethyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium chloride (n-Bu₄NCl)

  • Hydrochloric acid (HCl), 1N

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Add potassium carbonate (2.0 eq) and tetra-n-butylammonium chloride (1.0 eq).

  • Add N,N-dimethylformamide (DMF) to the vessel.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add 1-trimethylsilyl-2-phenylethyne (1.2 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add 1N hydrochloric acid and stir for 1 hour to effect desilylation.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(trifluoromethyl)-4-azaindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the one-pot synthesis of 6-(trifluoromethyl)-4-azaindole.

ParameterValue
Starting MaterialThis compound
Key Reagent1-trimethylsilyl-2-phenylethyne
CatalystPalladium(II) acetate
LigandTriphenylphosphine
BasePotassium carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature100 °C
Reaction Time12 hours
Yield 75%

Reaction Pathway and Workflow

The synthesis of 6-(trifluoromethyl)-4-azaindole proceeds via a palladium-catalyzed coupling of this compound with an alkyne, followed by an in-situ cyclization and desilylation to form the azaindole ring system.

Reaction_Pathway Figure 1. Reaction pathway for the one-pot synthesis. A This compound C Pd(OAc)2, PPh3, K2CO3 DMF, 100 °C A->C B 1-trimethylsilyl-2-phenylethyne B->C D Intermediate C->D Coupling & Cyclization E 1N HCl D->E F 6-(Trifluoromethyl)-4-azaindole E->F Desilylation

Figure 1. Reaction pathway for the one-pot synthesis.

The experimental workflow is designed to be efficient and straightforward, minimizing handling and purification steps.

Experimental_Workflow Figure 2. Experimental workflow for the one-pot synthesis. A Combine Reactants and Catalysts (this compound, Pd(OAc)2, PPh3, K2CO3, n-Bu4NCl in DMF) B De-gas with Nitrogen A->B C Add Alkyne (1-trimethylsilyl-2-phenylethyne) B->C D Heat and Stir (100 °C, 12 h) C->D E Cool and Quench (1N HCl) D->E F Workup and Purification (Extraction, Chromatography) E->F G Final Product (6-(Trifluoromethyl)-4-azaindole) F->G

Figure 2. Experimental workflow for the one-pot synthesis.

Application Notes and Protocols for the Use of 5-Amino-2-(trifluoromethyl)pyridine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of compound libraries aimed at drug discovery and development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The amino group provides a versatile handle for a variety of chemical transformations, making it an ideal starting material for the generation of diverse chemical libraries through parallel synthesis. This document provides detailed application notes and protocols for the use of this compound in the construction of parallel synthesis libraries targeting key biological pathways, particularly in the area of kinase inhibition.

Application Notes

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a multitude of biologically active compounds. Derivatives of aminopyridines have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. The trifluoromethyl substituent on the pyridine ring of the title compound offers several advantages in drug design, including increased lipophilicity and resistance to oxidative metabolism.

Parallel synthesis enables the rapid generation of a multitude of analogs from a common scaffold, facilitating the exploration of structure-activity relationships (SAR). This compound is an excellent candidate for such synthetic endeavors due to its reactivity in a range of robust chemical reactions amenable to high-throughput synthesis.

Key Reactions for Library Synthesis:

  • Amide Coupling: The amino group can be readily acylated with a diverse set of carboxylic acids to generate a library of amides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, which are common motifs in bioactive molecules.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important class of pharmacophores.

  • Reductive Amination: The amino group can be functionalized via reductive amination with aldehydes or ketones.

  • Cross-Coupling Reactions: While the amino group itself is not directly used in cross-coupling, it can be converted to a halide or triflate, or the pyridine nitrogen can direct metallation, enabling subsequent cross-coupling reactions to introduce further diversity.

Data Presentation

The following tables provide examples of building blocks that can be utilized in parallel synthesis with this compound and illustrative quantitative data for a hypothetical library synthesis.

Table 1: Representative Carboxylic Acids for Amide Library Synthesis

Building Block IDCarboxylic AcidMolecular Weight
CA-001Benzoic acid122.12
CA-0024-Chlorobenzoic acid156.57
CA-0033-Methoxybenzoic acid152.15
CA-004Thiophene-2-carboxylic acid128.14
CA-005Cyclohexanecarboxylic acid128.17
CA-006Acetic acid60.05

Table 2: Illustrative Yields and Purity for a 96-Well Plate Amide Library Synthesis

Well IDBuilding BlockProduct Yield (%)Product Purity (%) (LC-MS)
A1CA-00185>95
A2CA-00282>95
A3CA-00388>95
A4CA-00478>90
A5CA-00591>95
A6CA-00693>95
............

Table 3: Representative Isocyanates for Urea Library Synthesis

Building Block IDIsocyanateMolecular Weight
IC-001Phenyl isocyanate119.12
IC-0024-Chlorophenyl isocyanate153.57
IC-003Cyclohexyl isocyanate125.17
IC-004Benzyl isocyanate133.15

Table 4: Illustrative Yields and Purity for a 96-Well Plate Urea Library Synthesis

Well IDBuilding BlockProduct Yield (%)Product Purity (%) (LC-MS)
B1IC-00192>95
B2IC-00289>95
B3IC-00395>95
B4IC-00490>95
............

Experimental Protocols

The following are detailed protocols for key reactions in the parallel synthesis of libraries based on this compound.

Protocol 1: Parallel Amide Coupling in 96-Well Plates

This protocol describes the synthesis of an amide library from this compound and a selection of carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • Library of carboxylic acids (e.g., from Table 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare 0.6 M solutions of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.7 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).

    • To each well, add 100 µL of the corresponding carboxylic acid stock solution (0.06 mmol).

    • Add 100 µL of the HATU stock solution (0.07 mmol) to each well.

    • Finally, add 100 µL of the DIPEA stock solution (0.1 mmol) to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block with the sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench each well with 200 µL of water.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.

    • Allow the layers to separate and carefully transfer the organic layer from each well to a new 96-well plate.

    • Concentrate the solvent in the collection plate using a centrifugal evaporator to yield the crude amide products.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.

Protocol 2: Parallel Urea Synthesis in 96-Well Plates

This protocol outlines the synthesis of a urea library from this compound and a selection of isocyanates.

Materials:

  • This compound

  • Library of isocyanates (e.g., from Table 3)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.55 M solutions of each isocyanate in anhydrous DCM in separate vials.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).

    • To each well, add 100 µL of the corresponding isocyanate stock solution (0.055 mmol).

  • Reaction and Work-up:

    • Seal the reaction block with the sealing mat.

    • Shake the reaction block at room temperature for 12 hours.

    • After the reaction is complete, concentrate the solvent in the reaction block using a centrifugal evaporator to yield the crude urea products.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.

Mandatory Visualization

Signaling Pathway Diagram

Derivatives of aminopyridines are frequently investigated as kinase inhibitors. A common target for such inhibitors is the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified MAPK signaling pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound Derivative Library Inhibitor->RAF Inhibits Inhibitor->MEK

Caption: Simplified MAPK signaling pathway and potential inhibition points for a kinase inhibitor library.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the parallel synthesis and screening of a compound library derived from this compound.

Parallel_Synthesis_Workflow Start Start: this compound Reactions Parallel Synthesis (Amide, Urea, etc.) Start->Reactions Library Compound Library (96-well plate) Reactions->Library Purification Purification (e.g., HPLC) Library->Purification Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Analysis Analysis (LC-MS, NMR) Purification->Analysis Hits Hit Compounds Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR SAR->Reactions Optimization

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the Suzuki-Miyaura cross-coupling reaction with 5-Amino-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?

A1: Low yields with this substrate are common and can be attributed to a combination of factors. The primary challenges arise from the electronic properties of the molecule. The pyridine nitrogen and the amino group's lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[1] Additionally, while the trifluoromethyl group makes the pyridine ring electron-deficient, which can be beneficial for oxidative addition, the presence of the amino group can complicate the reaction. Key areas to investigate include your catalyst system, base selection, and reaction conditions.[1]

Q2: What are the most common side reactions when working with this compound and how can I minimize them?

A2: The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which can be exacerbated by high temperatures and certain bases. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, or using a milder base.[1]

  • Homocoupling: The formation of biaryl byproducts from the self-coupling of your boronic acid or aryl halide can be an issue. This is often promoted by the presence of oxygen, so ensuring your reaction is thoroughly degassed is critical.[2]

Q3: Is it necessary to protect the amino group on this compound before performing the Suzuki coupling?

A3: While protecting the amino group can sometimes simplify the reaction by preventing catalyst inhibition, it is often possible to achieve successful coupling without this extra step.[1] Modern catalyst systems with bulky, electron-rich ligands are specifically designed to overcome the challenges posed by coordinating groups like amines.[1] Optimization of the ligand, base, and solvent is key to a successful unprotected coupling.

Q4: How does the trifluoromethyl group affect the reactivity of the pyridine ring in this reaction?

A4: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group makes the pyridine ring electron-deficient. This generally increases the rate of the oxidative addition step, which is often the rate-limiting step in the Suzuki catalytic cycle. However, this increased reactivity must be balanced with the potential for catalyst inhibition by the amino group.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The lone pairs on the pyridine and amino nitrogens can bind to the palladium center, inhibiting catalysis.[1]
Solution 1: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to stabilize the catalyst and prevent coordination from the substrate.[1]
Solution 2: Consider using a pre-catalyst, such as a Buchwald G3 precatalyst, which can provide a more active and stable catalytic species.[1]
Solution 3: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome partial inhibition.[1]
Ineffective Base The choice of base is critical for the transmetalation step. The base may be too weak, too strong, or have poor solubility.
Solution: Screen a variety of bases. Mild inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[3] In some cases, for electron-deficient systems, a weaker base like NaHCO₃ might be beneficial.[4]
Suboptimal Solvent The solvent system must be appropriate for the solubility of all reactants and compatible with the catalytic system.
Solution: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[5] For substrates prone to protodeboronation, anhydrous solvents may be necessary.[1]
Low Reaction Temperature The reaction may not have enough energy to overcome the activation barrier.
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] Microwave irradiation can also be an effective way to increase the reaction rate.[6]
Presence of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Protodeboronation The boronic acid is unstable under the reaction conditions.Solution 1: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[1]
Solution 2: Use anhydrous reaction conditions to minimize hydrolysis.[1]
Solution 3: Employ a milder base or lower the reaction temperature.[1]
Homocoupling Self-coupling of the boronic acid or aryl halide.Solution 1: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen.[2]
Solution 2: Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[2]

Recommended Starting Conditions

The following table provides recommended starting conditions for the Suzuki coupling of this compound based on successful reports with structurally similar substrates. Optimization will likely be required for your specific coupling partner.

Catalyst SystemLigandBase (equiv.)SolventTemp. (°C)Notes
Pd₂(dba)₃ / SPhosSPhos (1.5-2x Pd)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110A robust system for many challenging heteroaryl couplings.
Pd(OAc)₂ / XPhosXPhos (1.5-2x Pd)K₂CO₃ (2-3)Dioxane/H₂O80-110Another highly effective Buchwald ligand system.
PdCl₂(dtbpf)dtbpfK₂CO₃ (3)ACN/H₂O or THF70This system has been reported to be effective for the coupling of a similar substrate, 2-(trifluoromethyl)pyridin-4-amine.[4]
Pd(PPh₃)₄PPh₃K₃PO₄ (2.2)Dioxane/H₂O (4:1)85-95A more traditional catalyst, which can be effective for less challenging substrates.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (or its corresponding halide) (1.0 equiv.)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (if not using a precatalyst)

  • Base (e.g., K₃PO₄, K₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the this compound derivative, the boronic acid/ester, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed water (if using a biphasic system), via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visual Guides

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inhibition Inhibited Pd Complex [Ln-Pd-N(Py-NH2)] Pd0->Inhibition 5-Amino-2-(CF3)Py PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)2 + Base PdII_Aryl->Inhibition 5-Amino-2-(CF3)Py PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Suzuki catalytic cycle with potential catalyst inhibition by this compound.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) check_conditions->optimize_catalyst optimize_base Optimize Base (Screen different bases) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Screen solvents/mixtures) optimize_base->optimize_solvent analyze_side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) optimize_solvent->analyze_side_reactions use_boronic_ester Use Boronic Ester or Anhydrous Conditions analyze_side_reactions->use_boronic_ester Protodeboronation Dominant improve_degassing Improve Degassing or Use Pd(0) Source analyze_side_reactions->improve_degassing Homocoupling Dominant end Improved Yield analyze_side_reactions->end No Major Side Reactions, Yield Improves use_boronic_ester->end improve_degassing->end

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 5-amino-2-(trifluoromethyl)pyridine. This electron-deficient aminopyridine presents unique challenges due to its low nucleophilicity and potential for catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with this compound failing or giving low yields?

Low yields or reaction failure with this compound are typically due to a combination of factors inherent to the substrate's structure:

  • Reduced Nucleophilicity: The potent electron-withdrawing effect of the trifluoromethyl group significantly lowers the basicity and nucleophilicity of the amino group. The predicted pKa of this compound is approximately 1.49, making it a very weak nucleophile.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes. This is a common issue with aminopyridine substrates.

  • Suboptimal Reaction Conditions: This challenging substrate requires carefully optimized conditions, including the appropriate choice of catalyst, ligand, base, and solvent to overcome the low reactivity.

Q2: What are the most critical parameters to consider when setting up a Buchwald-Hartwig reaction with this substrate?

The most critical parameters are the choices of ligand and base.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination step. Ligands like XPhos, SPhos, RuPhos, and BrettPhos are often required for electron-deficient amines.

  • Base Selection: A strong, non-coordinating base is crucial to deprotonate the weakly acidic N-H bond of the coordinated amine within the catalytic cycle. Strong bases like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Q3: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring strictly anaerobic conditions and by the appropriate choice of ligand and base.

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules. This is often a result of catalyst decomposition or the presence of oxygen. Using pre-formed palladium catalysts (precatalysts) and thoroughly degassing the solvent can help mitigate this.

Troubleshooting Guide

Below is a question-and-answer style guide to address specific experimental issues.

Issue 1: No reaction or very low conversion of starting materials.

Question: I have set up my reaction with this compound, an aryl bromide, a palladium source, a ligand, and a base, but I am seeing no product formation and only recovering my starting materials. What should I do?

Answer: This is a common problem with challenging substrates. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

G start Low/No Conversion catalyst Check Catalyst System - Use a Pd(0) precatalyst (e.g., G3/G4) - Increase catalyst loading (2-5 mol%) start->catalyst ligand Optimize Ligand - Use bulky, electron-rich biaryl phosphine ligands (XPhos, RuPhos, BrettPhos) catalyst->ligand If no improvement base Evaluate Base - Use a strong, non-nucleophilic base (NaOtBu, LHMDS) - Ensure base is fresh and anhydrous ligand->base If no improvement solvent Check Solvent - Use anhydrous, degassed solvent (Toluene, Dioxane) - Ensure adequate solubility of all components base->solvent If no improvement temp Increase Temperature - Incrementally increase temperature (e.g., 80°C -> 110°C) solvent->temp If no improvement success Reaction Improvement temp->success If improvement observed fail Consult further literature for specialized conditions temp->fail If still no reaction

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Reaction works with aryl bromides but not aryl chlorides.

Question: I have successfully coupled this compound with an aryl bromide, but the reaction fails when I use the analogous aryl chloride. How can I adapt the protocol?

Answer: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition to palladium. This requires a more specialized catalyst system.

  • Ligand Choice: For C-Cl bond activation, highly active, sterically demanding ligands are typically necessary. Consider using ligands specifically designed for this purpose, such as tBuXPhos or certain N-heterocyclic carbene (NHC) ligands.

  • Catalyst Precursor: Using a precatalyst that readily generates the active Pd(0) species is often more effective for challenging aryl chlorides.

  • Higher Temperatures: Reactions with aryl chlorides generally require higher temperatures (e.g., 100-120 °C) and longer reaction times.

Issue 3: Difficulty with purification.

Question: My reaction appears to have worked, but I am having trouble purifying the product from the residual catalyst and ligand byproducts. What are some strategies for purification?

Answer: Purification can be challenging due to the similar polarity of the product and byproducts.

  • Filtration: After the reaction, dilute with a less polar solvent (e.g., hexanes) and filter through a pad of celite or silica gel to remove the insoluble palladium black and inorganic salts.

  • Column Chromatography: Careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can help separate the product.

  • Acid-Base Extraction: The basicity of the product's pyridine nitrogen allows for an acid-base workup. The product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.

Experimental Protocols and Data

While specific experimental data for the Buchwald-Hartwig amination of this compound is not widely published, the following protocols are based on successful reactions with structurally similar, electron-deficient aminopyridines and serve as an excellent starting point.

General Reaction Scheme

G cluster_0 cluster_1 cluster_2 Amine plus1 + ArylHalide Ar-X (X = Br, Cl) plus2 arrow Pd Catalyst, Ligand Base, Solvent, Heat Product Ar-NH-Py-CF3

Caption: General Buchwald-Hartwig amination of this compound.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Condition for Aryl BromideRecommended Condition for Aryl ChlorideRationale
Pd Source Pd₂(dba)₃ (1-2 mol %) or G3/G4 Precatalyst (1-2 mol %)G3/G4 Precatalyst (2-4 mol %)Precatalysts provide more reliable initiation of the active Pd(0) species. Aryl chlorides require a more active catalyst system.
Ligand XPhos or RuPhos (1.1 - 1.2 eq. to Pd)tBuXPhos (1.1 - 1.2 eq. to Pd)Bulky, electron-rich ligands are essential. tBuXPhos is particularly effective for C-Cl bond activation.
Base NaOtBu (1.5 - 2.0 equiv.)NaOtBu or LHMDS (1.5 - 2.0 equiv.)A strong, non-coordinating base is required to deprotonate the weakly acidic amine.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Toluene or 1,4-Dioxane (anhydrous, degassed)Anhydrous and oxygen-free conditions are critical to prevent catalyst decomposition.
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are often needed to drive the reaction to completion, especially for less reactive aryl chlorides.
Time 12 - 24 h18 - 36 hReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol (Hypothetical Example)

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.5 mmol), the appropriate phosphine ligand (see Table 1), and the palladium source (see Table 1).

  • Inert Atmosphere: The tube is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen three times.

  • Solvent Addition: Anhydrous, degassed toluene (5 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred at the specified temperature (see Table 1) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-5-amino-2-(trifluoromethyl)pyridine product.

References

Common side reactions with "5-Amino-2-(trifluoromethyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges associated with this compound?

A1: The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This effect significantly reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the 5-amino group. This can lead to sluggish or incomplete reactions, particularly in reactions where the amine acts as a nucleophile, such as amide bond formation and nucleophilic aromatic substitution.

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture. For long-term storage, refrigeration is recommended.

Q3: What are the known safety hazards of this compound?

A3: this compound is a hazardous substance. It can be fatal if swallowed and causes skin and serious eye irritation.[1] It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a common reaction where this compound is used. However, its reduced nucleophilicity often leads to low yields.

Problem: Low or no yield in amide coupling reactions.

This is the most frequently encountered issue. The reduced nucleophilicity of the amino group makes the reaction with carboxylic acids or their derivatives challenging.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization start Low Amide Coupling Yield coupling_reagent Use Stronger Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->coupling_reagent acid_chloride Activate Carboxylic Acid (Convert to Acid Chloride) coupling_reagent->acid_chloride If still low yield temperature Increase Reaction Temperature (e.g., 40-80 °C) acid_chloride->temperature If still low yield base Use a Stronger, Non-nucleophilic Base (e.g., DBU, K3PO4) temperature->base If still low yield solvent Optimize Solvent (e.g., DMF, NMP, Dioxane) base->solvent If still low yield success Improved Yield solvent->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Methodologies:

  • Protocol 1: Using a Stronger Coupling Reagent (HATU)

    • In an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP).

    • Add a non-nucleophilic base such as DIPEA (2.5 eq.) and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq.) in the same solvent.

    • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Protocol 2: Using an Acid Chloride

    • Convert the carboxylic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.

    • In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM, THF).

    • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify by column chromatography.

Quantitative Data (Representative)

Coupling MethodBaseSolventTemperature (°C)Typical Yield Range (%)
EDC/HOBtDIPEADMF25-5020-50
HATUDIPEANMP25-6060-90
Acid ChloridePyridineDCM0-2570-95

Note: Yields are highly substrate-dependent and the above are illustrative. Optimization is recommended.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

The presence of the amino and pyridine nitrogen atoms can lead to catalyst inhibition or deactivation in palladium-catalyzed reactions. Furthermore, the electron-deficient nature of the pyridine ring can affect the rate of oxidative addition.

Problem: Low yield, side product formation (e.g., dehalogenation, homo-coupling), or catalyst deactivation.

Troubleshooting Pathway:

G start Cross-Coupling Issues ligand Optimize Ligand (Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos) start->ligand base_solvent Screen Base and Solvent Combinations (e.g., K3PO4/dioxane, Cs2CO3/toluene) ligand->base_solvent If still problematic precatalyst Use a Pre-catalyst (e.g., Buchwald G3 pre-catalysts) base_solvent->precatalyst If catalyst deactivation suspected temp_time Adjust Temperature and Reaction Time precatalyst->temp_time success Successful Coupling temp_time->success

Caption: Logical steps for troubleshooting palladium cross-coupling reactions.

Detailed Methodologies:

  • Protocol: Suzuki Coupling of a Bromo-Derivative

    • In a Schlenk flask, combine the bromo-5-amino-2-(trifluoromethyl)pyridine derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a pre-catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed solvent (e.g., 1,4-dioxane/water, toluene).

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Perform an aqueous workup, dry the organic layer, and purify by column chromatography.

Common Side Reactions and Solutions

Side ReactionProbable CauseSuggested Solution
Protodeboronation (in Suzuki coupling)Presence of water; strong base.Use a boronic ester (e.g., pinacol ester); use anhydrous conditions; try a milder base (e.g., K₂CO₃).
Dehalogenation Hydride sources in the solvent; prolonged reaction time.Use high-purity, dry solvents; optimize reaction time to avoid over-reaction.
Homo-coupling High catalyst loading; high temperature.Reduce catalyst loading; lower the reaction temperature.
Urea Formation from Isocyanates

The reaction of this compound with isocyanates is generally more straightforward than amide coupling but can still present challenges.

Problem: Formation of symmetric urea byproducts.

Symmetric ureas can form if the isocyanate reacts with water or if the starting amine reacts with an in-situ formed carbamoyl chloride.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Slowly add the isocyanate (1.0-1.1 eq.) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Troubleshooting:

  • Symmetric Urea Formation: Ensure strictly anhydrous conditions. If using an in-situ method to generate the isocyanate (e.g., from a carbamate), control the addition rate and temperature carefully.

  • Low Reactivity: If the isocyanate is sterically hindered or electronically deactivated, the reaction may require heating or the use of a catalyst such as a tertiary amine or a tin compound (use with caution due to toxicity).

References

Technical Support Center: Purification of 5-Amino-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2-(trifluoromethyl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The primary methods for purifying this compound derivatives are:

  • Acid-Base Extraction: This technique leverages the basicity of the amino group on the pyridine ring. By washing an organic solution of the crude product with a dilute acid, the aminopyridine derivative is protonated and drawn into the aqueous layer as a salt, separating it from non-basic impurities. The aminopyridine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][2][3]

  • Column Chromatography: This is a widely used method for separating compounds based on their differing affinities for a stationary phase (e.g., silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[1][4] It is particularly useful for separating closely related impurities.

  • Recrystallization: This technique is effective for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.[1][5]

  • Cation-Exchange Chromatography: This method is particularly useful for removing excess 2-aminopyridine from reaction mixtures, especially for pyridylaminated derivatives of carbohydrates.[6]

Q2: How do I choose the best purification method for my specific derivative?

The selection of the most appropriate purification method depends on several factors, including the physical state of your product (solid or oil), its stability to acid or base, and the nature of the impurities. The following decision tree can guide your choice:

G Diagram 1: Purification Method Selection Guide start Crude Product (this compound derivative) is_solid Is the product a solid? start->is_solid is_acid_stable Is the product stable to mild acid? is_solid->is_acid_stable No (Liquid/Oil) solubility_diff Are solubilities of product and impurities different in a solvent? is_solid->solubility_diff Yes acid_base Acid-Base Extraction is_acid_stable->acid_base Yes chromatography Column Chromatography is_acid_stable->chromatography No solubility_diff->is_acid_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes recrystallization->chromatography If purity is still low acid_base->chromatography For higher purity

Diagram 1: Purification Method Selection Guide This flowchart helps in selecting an appropriate purification technique based on the properties of the product.

Q3: What are common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials.

  • Regioisomers or diastereomers formed during the reaction.[7]

  • Byproducts from reagents, such as residual pyridine if it was used as a solvent.[7]

  • Residual metal catalysts from cross-coupling reactions.[7]

  • Solvents used in the reaction or workup.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation during extraction The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also help.
Product is acid-sensitive The trifluoromethyl group can sometimes make the pyridine ring more susceptible to nucleophilic attack, and strong acids might degrade the compound.Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.[1] Alternatively, a wash with a 10% aqueous copper sulfate solution can be effective, as pyridine derivatives form a water-soluble complex with copper.[7]
Low recovery of the product The product may have some solubility in the aqueous layer even in its neutral form, or the back-extraction may be incomplete.Perform multiple extractions (3-4 times) with the organic solvent from the basified aqueous layer to ensure complete recovery. Ensure the aqueous layer is sufficiently basic (pH > 9) before back-extraction.
Column Chromatography
Problem Possible Cause Solution
Compound streaks or tails on the TLC plate/column The amino group on the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation.[4]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia.[4] Alternatively, use a different stationary phase like neutral alumina.
Poor separation of spots with similar Rf values The chosen solvent system does not have enough resolving power for the impurities present.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] Consider trying a different solvent system altogether; for example, replacing ethyl acetate with diethyl ether or dichloromethane might change the selectivity.[4]
Compound appears to decompose on the column The compound is unstable on silica gel.In addition to deactivating the silica, run the column as quickly as possible. Flash chromatography is preferred over gravity chromatography. If instability is a major issue, consider alternative purification methods like recrystallization or acid-base extraction.
Recrystallization
Problem Possible Cause Solution
Product oils out instead of crystallizing The product is melting at the temperature of the recrystallization solvent, or the solvent is not ideal.Try a lower-boiling point solvent or a solvent mixture. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Adding a seed crystal of the pure compound can also help.
No crystals form upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Reduce the amount of solvent by evaporation. Cool the solution in an ice bath or freezer. If the compound is highly soluble, add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
Low recovery after recrystallization Too much solvent was used, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent needed to dissolve the crude product. Allow sufficient time for crystallization at room temperature and then in an ice bath before filtering. Wash the collected crystals with a minimal amount of cold solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for separating basic this compound derivatives from neutral or acidic impurities.

G Diagram 2: Acid-Base Extraction Workflow cluster_0 Extraction cluster_1 Recovery dissolve 1. Dissolve crude product in an organic solvent (e.g., EtOAc). acid_wash 2. Wash with 1M HCl (aq). Collect aqueous layer. dissolve->acid_wash repeat_wash 3. Repeat acid wash 2-3 times. acid_wash->repeat_wash combine_aq 4. Combine all aqueous layers. repeat_wash->combine_aq basify 5. Basify aqueous layer with 2M NaOH to pH > 9. combine_aq->basify back_extract 6. Extract with organic solvent (3x). basify->back_extract dry 7. Dry combined organic layers (e.g., Na2SO4). back_extract->dry concentrate 8. Concentrate under reduced pressure to yield pure product. dry->concentrate

Diagram 2: Acid-Base Extraction Workflow A step-by-step process for purifying aminopyridine derivatives using acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the lower aqueous layer into a clean flask.[1]

  • Repeat Extraction: Repeat the acid wash of the organic layer two more times to ensure all the basic product has been extracted into the aqueous phase.

  • Combine Aqueous Layers: Combine all the aqueous extracts. The neutral and acidic impurities remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH solution with stirring until the pH is greater than 9. This deprotonates the aminopyridine salt, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basified aqueous solution with three portions of an organic solvent (e.g., ethyl acetate).

  • Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with similar polarities.

Methodology:

  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). For aminopyridine derivatives, a mixture of hexanes and ethyl acetate is a good starting point.[4] Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution can be used, starting with a lower polarity and gradually increasing it.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification techniques, although actual results will vary depending on the specific derivative and the nature of the impurities.

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Acid-Base Extraction85-95%>95%Highly effective for removing non-basic impurities.
Column Chromatography60-90%>98%Recovery can be lower due to product loss on the column. Purity depends on the resolution of impurities.
Recrystallization50-85%>99%Recovery is highly dependent on the solubility profile of the compound. Can achieve very high purity.

Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

References

Catalyst and ligand selection for "5-Amino-2-(trifluoromethyl)pyridine" cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Amino-2-(trifluoromethyl)pyridine. This resource aims to address specific challenges encountered during experimental work, offering practical guidance on catalyst and ligand selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound challenging?

A1: The cross-coupling of this compound presents unique challenges due to the electronic properties of the molecule. The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation. This phenomenon is particularly pronounced in 2-substituted pyridines. Additionally, the trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring. The amino group, being electron-donating, can also affect the electronic density of the aromatic system and may require protection in certain reaction schemes.

Q2: What are the most common side reactions observed during the cross-coupling of this substrate?

A2: Common side reactions include:

  • Dehalogenation: Reduction of the starting halide to the corresponding C-H bond.

  • Homocoupling: Coupling of two molecules of the starting material or the coupling partner.

  • Protodeboronation: In Suzuki couplings, the boronic acid is replaced by a hydrogen atom, particularly in the presence of water or other protic sources.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity.

Q3: How do I choose the right catalyst and ligand for my cross-coupling reaction?

A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. For Suzuki and Buchwald-Hartwig reactions, palladium-based catalysts are most common. The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos, RuPhos), are often effective in preventing catalyst inhibition by the pyridine nitrogen. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.

Q4: When should I consider protecting the amino group?

A4: The necessity of protecting the amino group depends on the specific reaction conditions and coupling partners. In some cases, the unprotected amine can interfere with the catalytic cycle or lead to undesired side reactions. If you are observing low yields or complex reaction mixtures, a protecting group strategy might be beneficial. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Guides

Problem 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Catalyst Inactivation/Poisoning • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). • Use a pre-catalyst to ensure efficient generation of the active catalytic species. • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Sub-optimal Reaction Temperature • Increase the reaction temperature in 10-20 °C increments. • Consider switching to a higher-boiling solvent if the desired temperature cannot be reached.
Ineffective Base • Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). • Ensure the base is fresh and anhydrous, especially for moisture-sensitive reactions.
Poor Reagent Quality • Use freshly purchased or purified starting materials. • Ensure solvents are anhydrous and degassed.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Dehalogenation • Use a milder base. • Lower the reaction temperature.
Homocoupling • Thoroughly degas the reaction mixture to remove oxygen. • Use a pre-catalyst to avoid issues with the reduction of Pd(II) to Pd(0).
Protodeboronation (Suzuki) • Use anhydrous solvents and reagents. • Choose a non-aqueous base.

Quantitative Data from Representative Cross-Coupling Reactions

The following tables summarize reaction conditions and yields for various cross-coupling reactions involving pyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids

EntryHalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001895
23-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001288
32-ChloropyridineThiophene-2-boronic acidXPhos Pd G2 (2)XPhos (4)K₃PO₄2-MeTHF1001691

Table 2: Buchwald-Hartwig Amination of Halopyridines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801898
23-Bromo-2-aminopyridineAnilinePd₂(dba)₃ (2)XPhos (4)LiHMDSToluene1001685
35-Bromo-2-chloropyridineN-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH1102475

Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651292
23-Bromo-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene70688
32-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add the 5-halo-2-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the 5-halo-2-(trifluoromethyl)pyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Preparation: To a dry Schlenk flask, add the 5-halo-2-(trifluoromethyl)pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA, 2-3 equiv) via syringe. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Troubleshooting

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) Use a Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents of High Quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions Increase Temperature Screen Different Bases Increase Reaction Time Check_Conditions->Optimize_Conditions No Purify_Reagents Use Anhydrous/Degassed Solvents Purify Starting Materials Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Reactants: - 5-Halo-2-(CF3)pyridine - Coupling Partner - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Prep->Inert Solvent Add Degassed Solvent Inert->Solvent Heat_Stir Heat and Stir (e.g., 80-110 °C) Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Overcoming Regioselectivity Issues with 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during the chemical modification of 5-Amino-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity is primarily governed by the interplay of the electronic effects of three key features:

  • Pyridine Nitrogen: As the most electronegative atom in the ring, it deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

  • Amino Group (-NH₂): This is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. In this molecule, it directs towards C4 and C6.

  • Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing and deactivating group, making the pyridine ring significantly less reactive towards electrophiles. It is a meta-directing group.

The final regiochemical outcome depends on the nature of the reaction (electrophilic, nucleophilic, or metal-catalyzed) and the specific reaction conditions.

Q2: How does the trifluoromethyl group affect the nucleophilicity of the amino group?

A2: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the entire pyridine ring, which in turn reduces the electron-donating ability and therefore the nucleophilicity of the exocyclic amino group. This can lead to sluggish or incomplete reactions in processes like amide couplings or N-arylations.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a toxic compound. It can cause severe irritation to the eyes, skin, and respiratory tract, and may cause allergic skin reactions. Ingestion can be fatal. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Issue: Poor regioselectivity or no reaction during electrophilic substitution.

The pyridine ring in this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. The amino group, while activating, may not be sufficient to overcome this deactivation under standard conditions.

Troubleshooting Workflow for Electrophilic Substitution

cluster_start Start cluster_conditions Reaction Conditions cluster_directing_group Directing Group Modification cluster_outcome Outcome start Poor Regioselectivity/ No Reaction conditions Increase Electrophile Reactivity start->conditions Option 1 protect_amine Protect Amino Group (e.g., Acyl, Boc) start->protect_amine Option 2 outcome Improved Regioselectivity and Yield conditions->outcome protect_amine->outcome

Caption: Troubleshooting workflow for electrophilic substitution.

Solutions & Protocols:

  • Halogenation (Bromination/Chlorination): Direct halogenation can be challenging. A common strategy is to use milder halogenating agents or methods that proceed via a different mechanism.

    • Predicted Outcome: Electrophilic attack is most likely to occur at the C3 or C5 position, ortho to the activating amino group. However, the strong deactivation by the CF3 group can make the reaction difficult.

    • Protocol for Regioselective Chlorination: A method using LiCl as the chlorine source with Selectfluor in DMF has been shown to be effective for 2-aminopyridines and may provide better regioselectivity.[2][3]

      • Dissolve this compound (1 mmol) and LiCl (1.2 mmol) in DMF (5 mL).

      • Add Selectfluor (1.1 mmol) portion-wise at room temperature.

      • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench with water and extract with an organic solvent.

      • Purify by column chromatography.

Reagent/ConditionMajor ProductMinor Product(s)Expected Yield
NBS, H₂SO₄Mixture of isomers-Low
LiCl, Selectfluor, DMF3-Chloro-5-amino-2-(trifluoromethyl)pyridineOther isomersModerate to Good
  • Nitration: Direct nitration using standard conditions (e.g., HNO₃/H₂SO₄) is often harsh and may lead to a mixture of products or decomposition.

    • Predicted Outcome: Nitration is expected to occur at the C3 position, ortho to the amino group and meta to the trifluoromethyl group.

    • Alternative Protocol: A two-step process involving N-protection followed by nitration can offer better control.

      • Protect the amino group with an acetyl or Boc group.

      • Perform the nitration under milder conditions (e.g., HNO₃/Ac₂O).

      • Deprotect the amino group.

Reagent/ConditionMajor ProductMinor Product(s)Expected Yield
HNO₃, H₂SO₄5-Amino-3-nitro-2-(trifluoromethyl)pyridineDecomposition productsLow to Moderate
1. Ac₂O, Pyridine; 2. HNO₃, Ac₂O; 3. HCl5-Amino-3-nitro-2-(trifluoromethyl)pyridine-Good
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

To perform cross-coupling reactions, this compound must first be halogenated, typically brominated at the C3 or C5 position.

Issue: Low yield in Suzuki-Miyaura or Buchwald-Hartwig coupling of a halogenated this compound derivative.

A common issue with pyridine-containing substrates in palladium-catalyzed reactions is the coordination of the pyridine nitrogen to the palladium center, which can poison the catalyst and lead to low yields.[4]

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

cluster_start Start cluster_ligand Ligand Screening cluster_base Base Optimization cluster_solvent Solvent Choice cluster_outcome Outcome start Low Yield in Cross-Coupling ligand Use Bulky Electron-Rich Ligands (e.g., XPhos, RuPhos) start->ligand base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Use Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene) base->solvent outcome Improved Yield solvent->outcome

Caption: Troubleshooting workflow for cross-coupling reactions.

Solutions & Protocols:

  • Suzuki-Miyaura Coupling:

    • Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-amino-2-(trifluoromethyl)pyridine:

      • To a degassed mixture of 3-Bromo-5-amino-2-(trifluoromethyl)pyridine (1 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL), add a palladium catalyst like Pd(PPh₃)₄ (5 mol%).

      • Heat the reaction mixture at 85-95°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

      • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

      • Purify the product by column chromatography.

Catalyst/LigandBaseSolventExpected Yield
Pd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate
Pd₂(dba)₃ / XPhosCs₂CO₃TolueneGood to Excellent
  • Buchwald-Hartwig Amination:

    • Protocol for Buchwald-Hartwig Amination of 3-Bromo-5-amino-2-(trifluoromethyl)pyridine:

      • In a glovebox, combine 3-Bromo-5-amino-2-(trifluoromethyl)pyridine (1 mmol), the amine coupling partner (1.2 mmol), a strong, non-nucleophilic base like NaOtBu or LHMDS (1.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

      • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

      • Seal the reaction vessel and heat to 80-110°C.

      • Monitor the reaction by TLC or LC-MS.

      • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

      • Purify by column chromatography.

Catalyst/LigandBaseSolventExpected Yield
Pd(OAc)₂ / PPh₃K₂CO₃TolueneLow to None
Pd₂(dba)₃ / XantphosCs₂CO₃DioxaneGood

Logical Relationships in Directing Effects

The following diagram illustrates the directing effects of the substituents on the pyridine ring during electrophilic aromatic substitution.

cluster_pyridine This compound cluster_substituents Substituents cluster_positions Ring Positions Pyridine Pyridine Ring (Positions C2-C6) C3 C3 (Ortho to -NH₂, Meta to -CF₃) Pyridine->C3 C4 C4 (Para to -NH₂) Pyridine->C4 C6 C6 (Ortho to -NH₂) Pyridine->C6 Amino Amino (-NH₂) (Activating, o,p-directing) Amino->C4 Directs to Amino->C6 Directs to CF3 Trifluoromethyl (-CF₃) (Deactivating, m-directing) CF3->C3 Directs to

Caption: Directing effects in electrophilic aromatic substitution.

References

Technical Support Center: Scalability Challenges in Reactions with 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up reactions involving 5-Amino-2-(trifluoromethyl)pyridine. The information provided is intended to serve as a guide for troubleshooting and optimizing synthetic routes.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge when scaling up reactions. The following table outlines potential causes and suggested solutions.

Potential CauseTroubleshooting Steps
Reduced Nucleophilicity of the Amino Group The strong electron-withdrawing effect of the trifluoromethyl group significantly decreases the nucleophilicity of the 5-amino group, leading to incomplete reactions.[1] - Use stronger coupling reagents: For amide couplings, consider using more potent reagents like HATU or PyBOP instead of standard ones like HBTU/HOBt.[1] - Activate the coupling partner: Convert carboxylic acids to their more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Suboptimal Reaction Conditions Conditions that work well on a small scale may not be efficient for larger batches. - Increase reaction temperature: Cautiously increasing the temperature can help drive sluggish reactions to completion. Monitor for potential decomposition of starting materials or products.[1] - Optimize solvent choice: Ensure all reagents are sufficiently soluble at scale. Consider using co-solvents or switching to a higher-boiling point solvent if necessary.
Catalyst Inactivity or Degradation In catalyst-driven reactions, the catalyst may not be sufficiently active or could be degrading under the reaction conditions. - Use pre-formed catalysts: For cross-coupling reactions, consider using pre-formed, air-stable catalysts to ensure reliable initiation.[1] - Ensure inert atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere (e.g., with Argon or Nitrogen) to prevent catalyst oxidation.[1]
Poor Mass and Heat Transfer In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of low reactivity. - Improve agitation: Use appropriate stirring mechanisms (e.g., overhead mechanical stirrers) to ensure homogenous mixing. - Optimize heating and cooling: Use a reactor with a jacketed system for better temperature control.
Issue 2: Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield.

Potential CauseTroubleshooting Steps
Decomposition at Higher Temperatures Prolonged heating or localized overheating can lead to the degradation of starting materials or the desired product. - Optimize reaction time and temperature: Determine the minimum temperature and time required for the reaction to go to completion. - Consider flow chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can provide better temperature control and minimize side product formation.
Reaction with Solvent or Base The solvent or base used in the reaction may not be inert under the required conditions. - Select a non-nucleophilic base: Use a strong, non-nucleophilic base like DBU or a phosphazene base to avoid its participation in the reaction.[1] - Choose an appropriate solvent: Ensure the solvent is stable and does not react with any of the reagents under the reaction conditions.
Over-reaction or Multiple Substitutions In some cases, the product of the initial reaction can react further to form undesired byproducts. - Control stoichiometry: Carefully control the addition of reagents to avoid an excess of any reactive species. - Lower the reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up reactions with this compound?

A1: The main challenge stems from the electronic properties of the molecule. The potent electron-withdrawing trifluoromethyl group deactivates the pyridine ring and reduces the nucleophilicity of the amino group.[1] This can lead to slow reaction rates, requiring harsher conditions (e.g., higher temperatures, stronger reagents) that may not be ideal for large-scale production due to safety and equipment constraints. Consequently, issues like low yields, side product formation, and difficult purifications are common.

Q2: How should this compound be stored, especially in larger quantities?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents. For long-term storage, maintaining it at low temperatures (-20°C for short-term or -80°C for long-term) is recommended, with protection from light.[1]

Q3: My amide coupling reaction with this compound is very slow. What can I do to speed it up without causing decomposition?

A3: To accelerate a sluggish amide coupling, consider the following:

  • Use a more powerful coupling reagent: Reagents like HATU or PyBOP are more effective for deactivated amines.[1]

  • Convert the carboxylic acid to an acid chloride: This will create a more reactive electrophile.[1]

  • Increase the temperature moderately: A modest increase in temperature (e.g., to 40-60 °C) can improve the reaction rate. Careful monitoring is crucial to prevent degradation.[1]

  • Use a stronger, non-nucleophilic base: Switching from a base like triethylamine to a stronger one like DBU can be beneficial.[1]

Q4: Are there any specific safety precautions to consider when handling this compound on a larger scale?

A4: Yes, this compound is toxic and can be harmful if inhaled or ingested.[2] It can also cause skin and eye irritation.[2][3] When handling larger quantities, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. In case of inhalation, the individual should be moved to fresh air.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 106877-33-2[3][4][5]
Molecular Formula C₆H₅F₃N₂[3][4][5]
Molecular Weight 162.11 g/mol [3]
Melting Point 39-43 °C[3]
Appearance Solid[3]
Flash Point > 110 °C[3]

Experimental Protocols

General Protocol for a Scaled-Up Amide Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a suitable reactor, dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or NMP).

    • Add a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[1]

  • Addition of Amine:

    • In a separate vessel, dissolve this compound (1.05 equivalents) in a minimal amount of the reaction solvent.

    • Add the amine solution to the activated acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. If the reaction is sluggish, consider gently heating to 40-50 °C.[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product may require further purification. On a larger scale, recrystallization or column chromatography using a system like a Biotage or Teledyne ISCO is often more practical than traditional lab-scale columns.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_acid Dissolve Carboxylic Acid & Coupling Reagent add_base Add Base prep_acid->add_base activate Activate Acid add_base->activate add_amine Add this compound activate->add_amine monitor Monitor Progress (TLC/LC-MS) add_amine->monitor dilute Dilute with Solvent monitor->dilute wash Aqueous Washes dilute->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for a typical amide coupling reaction.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Side Products cluster_rate Slow Reaction Rate start Problem Encountered cause_yield Potential Causes: - Low Nucleophilicity - Suboptimal Conditions - Inefficient Mixing start->cause_yield cause_purity Potential Causes: - Decomposition - Reaction with Solvent/Base - Over-reaction start->cause_purity cause_rate Potential Causes: - Deactivated Amine - Low Temperature - Insufficient Catalyst Activity start->cause_rate solution_yield Solutions: - Stronger Reagents - Higher Temperature - Better Agitation cause_yield->solution_yield solution_purity Solutions: - Optimize Temp/Time - Inert Solvent/Base - Control Stoichiometry cause_purity->solution_purity solution_rate Solutions: - More Active Reagents - Increase Temperature - Use Pre-catalyst cause_rate->solution_rate

Caption: Troubleshooting logic for common scalability issues.

References

Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-2-(trifluoromethyl)pyridine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in managing impurities and optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and industrially relevant method is the nucleophilic aromatic substitution (SNAr) of a precursor like 2-halogeno-5-(trifluoromethyl)pyridine (e.g., 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine) with ammonia.[1][2] This reaction is typically performed under elevated temperature and pressure, often in a sealed vessel like an autoclave, using aqueous or liquid ammonia.[1][3] An alternative conceptual route involves the multi-step transformation from precursors like 2-chloro-5-nitropyridine, which would require amination followed by reduction of the nitro group.[4][5]

Q2: What are the critical process parameters to control during the amination reaction?

A2: The key parameters for the amination of 2-halogeno-5-(trifluoromethyl)pyridine are temperature, pressure, and reaction time. The reaction generally requires heating between 100°C to 180°C to proceed effectively.[1] The pressure inside the sealed reactor will consequently increase due to the heating of the solvent and ammonia.[3] Reaction times can be lengthy, often ranging from 3 to over 12 hours, and should be monitored by techniques like TLC or HPLC to ensure the consumption of the starting material.[1][6]

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

A3: A combination of analytical methods is recommended. For real-time reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool.[6] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique due to its high resolution and sensitivity in separating the main product from potential impurities.[7] Further characterization and structural confirmation of the product and any isolated impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with HPLC (LC-MS).[7][8]

Troubleshooting Guide

Problem 1: The reaction is incomplete, and a significant amount of starting material (2-halogeno-5-(trifluoromethyl)pyridine) remains.

  • Possible Cause 1: Insufficient Reaction Temperature or Time. The SNAr reaction on this electron-deficient pyridine ring is an activated process and requires sufficient thermal energy.

    • Solution: Ensure your reaction is heated to the appropriate temperature range (100-180°C).[1] If the temperature is adequate, consider extending the reaction time. Monitor progress every few hours using TLC or HPLC until the starting material spot/peak is minimal.[8]

  • Possible Cause 2: Inefficient Sealing of the Reaction Vessel. If using an autoclave or another sealed tube, a leak can cause ammonia to escape, reducing its effective concentration and preventing the reaction from reaching the necessary pressure.

    • Solution: Before starting the reaction, verify the integrity of your reaction vessel and its seals. Ensure all fittings are tightened correctly.

  • Possible Cause 3: Insufficient Amount of Ammonia. An inadequate molar excess of ammonia will result in incomplete conversion.

    • Solution: Use a significant excess of ammonia, typically 3 to 10 molar equivalents or more relative to the starting halide.[1]

Problem 2: The final product has a low purity, with significant unknown peaks in the HPLC chromatogram.

  • Possible Cause 1: Formation of Side-Products. Although the amination at the 2-position is generally efficient, side reactions can occur. A common impurity is the hydrolysis product, 5-hydroxy-2-(trifluoromethyl)pyridine , formed if excess water is present at high temperatures.

    • Solution: Use anhydrous solvents where possible or minimize the amount of water. Purification via column chromatography can effectively separate the more polar hydroxy-pyridines from the desired amino-pyridine.[8]

  • Possible Cause 2: Impurities in the Starting Material. The quality of the starting 2-halogeno-5-(trifluoromethyl)pyridine is critical. It may contain regioisomers or multi-halogenated impurities from its own synthesis.[9]

    • Solution: Always verify the purity of your starting material by HPLC or GC before beginning the reaction. If it is impure, purify it first by distillation or recrystallization.

Problem 3: The isolated product is dark brown or black, not the expected off-white or light-yellow solid.

  • Possible Cause: Decomposition or Formation of Colored Impurities. High reaction temperatures over extended periods can sometimes lead to the formation of polymeric or degradation byproducts, which are often highly colored. The presence of oxygen can also lead to colored impurities.

    • Solution: Consider slightly lowering the reaction temperature and compensating with a longer reaction time.[8] Ensure the work-up procedure is performed promptly after the reaction is complete. If possible, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help.[8] The color can often be removed during purification by treating a solution of the product with activated carbon followed by filtration and recrystallization.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the synthesis.

Table 1: Effect of Temperature on Reaction Conversion and Impurity Profile

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Purity of Crude Product (%)Major Impurity (Hydrolysis Product) (%)
1001265%90%< 1%
125895%96%~2%
1505>99%97%~2.5%
1805>99%94%~5% (Increased degradation observed)

Note: This data is illustrative and serves as a general guide for optimization.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrimary UseAdvantagesLimitations
HPLC Quantitative purity analysis, impurity profiling.High resolution, sensitivity, and quantitative accuracy.Higher cost and complexity than TLC.
GC Analysis of volatile impurities.Excellent for volatile compounds.High temperatures can degrade the sample.[7]
NMR Structural confirmation, identification of impurities.Provides detailed structural information.Lower sensitivity for quantifying minor impurities.[7]
LC-MS Identification of unknown impurities.Couples HPLC separation with mass identification.Higher cost and complexity of instrumentation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination

This protocol describes a general procedure for the amination of 2-chloro-5-(trifluoromethyl)pyridine.

  • Reagents and Setup:

    • In a 100 mL stainless steel autoclave, place 2-chloro-5-(trifluoromethyl)pyridine (e.g., 5.0 g).

    • Add 28% aqueous ammonia (e.g., 40 mL).[10] The vessel should not be more than 75% full.

  • Reaction:

    • Seal the autoclave securely.

    • Place the autoclave in a heating mantle or oil bath and begin stirring.

    • Heat the reaction to 150°C. The internal pressure will rise significantly.[2][3]

    • Maintain the temperature and stirring for 5-8 hours.

  • Work-up:

    • CRITICAL: Cool the autoclave to room temperature completely (e.g., overnight) before opening. The internal pressure must return to ambient pressure.

    • Once cooled, open the autoclave in a well-ventilated fume hood.

    • Transfer the resulting slurry to a beaker.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude this compound can often be purified by recrystallization. A suitable solvent system is typically a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like toluene or ethyl acetate).

  • Procedure:

    • Place the crude solid in a flask.

    • Add a minimal amount of the more polar solvent (e.g., toluene) and heat the mixture to dissolve the solid completely.

    • While the solution is hot, slowly add the non-polar solvent (e.g., hexanes) until the solution becomes slightly cloudy (the cloud point).

    • Add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Visualizations

G start 2-Chloro-5-(trifluoromethyl)pyridine + Aqueous Ammonia reaction Autoclave Reaction (150°C, 5-8h) start->reaction 1. Charge Reactor workup Aqueous Workup (Extraction with EtOAc) reaction->workup 2. Cool & Extract purify Purification (Recrystallization or Column Chromatography) workup->purify 3. Isolate Crude product Pure 5-Amino-2- (trifluoromethyl)pyridine purify->product 4. Purify analysis QC Analysis (HPLC, NMR) product->analysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

G problem Low Purity of Final Product analyze Analyze Crude Mixture (HPLC, TLC, LC-MS) problem->analyze sm_present Starting Material (SM) Detected? analyze->sm_present impurity_present Unknown Impurity Peak(s) Detected? analyze->impurity_present sm_present->impurity_present No increase_cond Increase Reaction Temp / Time sm_present->increase_cond Yes check_reagents Check Ammonia Concentration / Excess sm_present->check_reagents Yes identify_impurity Identify Impurity (e.g., via LC-MS) impurity_present->identify_impurity Yes is_hydrolysis Is it Hydrolysis Product? identify_impurity->is_hydrolysis is_sm_impurity Is it from SM? identify_impurity->is_sm_impurity optimize_purification Optimize Purification (Column Chromatography) is_hydrolysis->optimize_purification Yes purify_sm Purify Starting Material Before Use is_sm_impurity->purify_sm Yes

Caption: A troubleshooting decision tree for diagnosing and resolving low product purity issues.

References

Stability issues of "5-Amino-2-(trifluoromethyl)pyridine" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 5-Amino-2-(trifluoromethyl)pyridine in common reaction conditions. The information is intended to help researchers anticipate and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The main challenge arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This significantly reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the 5-amino group. This decreased reactivity can lead to sluggish or incomplete reactions, particularly in amide bond formation and palladium-catalyzed cross-coupling reactions.

Q2: How does the reduced nucleophilicity of the amino group impact amide coupling reactions?

The lone pair of electrons on the nitrogen of the amino group is less available to attack an activated carboxylic acid, making standard amide coupling conditions potentially ineffective. This can result in low yields, the need for harsh reaction conditions, or failure of the reaction to proceed to completion.

Q3: Are there specific catalysts or reagents that are incompatible with this compound?

While not exhaustive, care should be taken with strong oxidizing agents, as they can potentially oxidize the amino group. The compatibility with strong acids and bases should also be evaluated on a case-by-case basis, as prolonged exposure to harsh pH conditions could lead to degradation.

Q4: What are the known safety hazards associated with this compound?

This compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] Inhalation may also be harmful, with one reported case of poisoning leading to methemoglobinemia and toxic encephalopathy.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low or no yield in amide coupling reactions.

The primary cause is the reduced nucleophilicity of the 5-amino group.

Solutions:

  • Employ stronger coupling reagents: Standard reagents like DCC or EDC may be insufficient. Consider using more potent activating agents such as HATU, HBTU, or PyBOP.

  • Activate the carboxylic acid as an acid chloride: Convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The increased electrophilicity of the acid chloride can overcome the low nucleophilicity of the amine.

  • Increase the reaction temperature: Gently heating the reaction mixture can help drive the reaction to completion. However, this should be done with caution, monitoring for any potential decomposition of starting materials or products.

  • Use a stronger, non-nucleophilic base: If a base is required, consider using a stronger, non-nucleophilic base like DBU or a proton sponge to facilitate the reaction without competing in nucleophilic attack.

Table 1: Recommended Conditions for Amide Coupling with this compound

Coupling ReagentBase (if applicable)SolventTemperatureNotes
HATUDIPEADMF, DCM, or THFRoom Temperature to 50°CGenerally provides good yields with electron-deficient amines.
PyBOPDIPEADMF or DCMRoom Temperature to 50°CAnother effective coupling reagent for challenging substrates.
SOCl₂ or (COCl)₂Pyridine or Et₃NDCM or Toluene0°C to Room TemperatureFor the formation of the acid chloride prior to the addition of the amine.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50°C).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amine This compound Amide_Product Amide Product Activated_Ester->Amide_Product Coupling Amine->Amide_Product Nucleophilic Attack

Caption: Workflow for a typical amide coupling reaction involving in situ activation of a carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

Issue: Low yields or catalyst deactivation in Suzuki or Buchwald-Hartwig reactions.

The electron-deficient nature of the pyridine ring can make oxidative addition more challenging for some catalysts. Furthermore, the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.

Solutions:

  • Ligand Selection: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the reaction with electron-deficient amines. For Suzuki couplings, ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often effective for heterocyclic systems.[3]

  • Base Selection: The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. For Suzuki couplings, K₃PO₄ or K₂CO₃ are often suitable.

  • Solvent: Anhydrous, degassed solvents such as dioxane, toluene, or THF are typically required to prevent catalyst deactivation and unwanted side reactions.

Table 2: Recommended Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature
Suzuki Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄ or K₂CO₃Dioxane/Water or Toluene80-110°C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, or RuPhosNaOtBu, K₃PO₄, or Cs₂CO₃Dioxane or Toluene80-110°C

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation Transmetalation Transmetalation ArPdAr_prime->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Reductive Elimination RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Ar_prime_B->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability Under Different Conditions

Acidic Conditions: While data for this compound is limited, aminopyridines can be protonated on the ring nitrogen or the amino group in acidic media. Strong acidic conditions could potentially lead to hydrolysis or other degradation pathways, especially at elevated temperatures. It is advisable to use acidic conditions judiciously and monitor the reaction for any signs of decomposition.

Basic Conditions: This compound is generally stable under moderately basic conditions used in many coupling reactions. However, prolonged exposure to strong bases at high temperatures may lead to decomposition. The specific tolerance should be determined experimentally for each reaction.

Oxidizing Conditions: The amino group is susceptible to oxidation. Strong oxidizing agents should be avoided unless the desired transformation is the oxidation of the amino group. For instance, aminopyridines can be oxidized to nitropyridines using reagents like 30% hydrogen peroxide in fuming sulfuric acid.

Thermal Stability: Data on the specific decomposition temperature of this compound is not readily available in the provided search results. As a general precaution, it is recommended to avoid excessively high reaction temperatures and to perform thermal analysis (e.g., TGA/DSC) if the process requires high temperatures.

Photostability: Trifluoromethyl-substituted aromatic compounds can undergo photodegradation. A study on related compounds suggests that the presence of nitrogen atoms in the aromatic ring can influence the rate of photodegradation.[4] For reactions that are sensitive to light or for the long-term storage of this compound, it is recommended to protect it from light.

This technical support guide is intended to provide general guidance. Reaction conditions should be optimized for each specific application.

References

Validation & Comparative

A Comparative Guide to 5-Amino-2-(trifluoromethyl)pyridine and Alternative Building Blocks for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds with desired physicochemical and biological properties. Among the vast array of available reagents, trifluoromethylated pyridines have garnered significant attention due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of 5-Amino-2-(trifluoromethyl)pyridine with its key isomers and other substituted analogs, supported by available experimental and predicted data to inform rational molecular design.

This comparison focuses on key physicochemical properties and reactivity in common palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. The alternatives chosen for comparison are positional isomers, namely 3-Amino-2-(trifluoromethyl)pyridine and 2-Amino-5-(trifluoromethyl)pyridine, as well as analogs with different substituents at the 5-position, such as 5-Chloro-2-(trifluoromethyl)pyridine and 5-Cyano-2-(trifluoromethyl)pyridine.

Physicochemical Properties: A Comparative Overview

The position of the amino and trifluoromethyl groups on the pyridine ring, or the nature of the substituent at the 5-position, significantly influences the molecule's electronic distribution, basicity (pKa), and lipophilicity (logP). These parameters are crucial in determining a compound's solubility, membrane permeability, and potential for off-target interactions.

CompoundStructurepKa (Predicted)logP (Predicted)
This compound 1.49 ± 0.22[1][2]1.1
3-Amino-2-(trifluoromethyl)pyridine--
2-Amino-5-(trifluoromethyl)pyridine--
5-Chloro-2-(trifluoromethyl)pyridine-1.73 ± 0.22[3]2.7
5-Cyano-2-(trifluoromethyl)pyridine--

The electron-withdrawing nature of the trifluoromethyl group generally lowers the basicity of the pyridine nitrogen and the exocyclic amino group. The relative positions of these groups in the isomers will further modulate this effect. Increased lipophilicity is also a characteristic feature of trifluoromethylated compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these building blocks is often demonstrated in their performance in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The electronic and steric environment of the reaction site, dictated by the substituent pattern, plays a crucial role in the reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds. The reactivity of the halo- or triflyloxy-pyridine derivative is influenced by the electronic density at the carbon atom undergoing oxidative addition to the palladium catalyst.

While direct comparative yield data for the Suzuki coupling of the bromo-derivatives of these aminopyridines under identical conditions is scarce, the following represents typical yields reported in the literature for similar systems.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
5-Bromo-2-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OReflux~83 (analogous)
3-Bromo-2-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂-Aqueous--
2-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1005-89 (analogous)[4]

Note: The yields are indicative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. The efficiency of this reaction is also highly dependent on the electronic nature of the pyridine ring and the steric hindrance around the reaction center.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Chloro-5-(trifluoromethyl)pyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene80-110Good (general)
2-Chloro-3-(trifluoromethyl)pyridineBenzylamine[Pd(cinnamyl)Cl]₂ / XantphosDBUToluene-87 (analogous)[5]
5-Bromo-2-aminopyridineMorpholinePd(OAc)₂ / RuPhos---88 (analogous)[6]

Note: The yields are indicative and based on general protocols and analogous systems.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these building blocks. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for the specific compounds discussed.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., bromo-trifluoromethylpyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., chloro-trifluoromethylpyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide, amine, palladium pre-catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Synthetic and Biological Pathways

To further aid in the conceptualization of the application of these building blocks, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway where such compounds might act as inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: Aryl Halide, Boronic Acid, Base prep2 Add Pd Catalyst & Ligand prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Degassed Solvent prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool to RT react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Cascade cluster_inhibition Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene_Expression Gene Expression (Cell Proliferation) TF->Gene_Expression leads to Inhibitor Pyridinyl-based Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway by a pyridine-based molecule.

References

Kinase Inhibitors Derived from 5-Amino-2-(trifluoromethyl)pyridine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-(trifluoromethyl)pyridine scaffold and its close analogs, such as 5-trifluoromethyl-2-aminopyrimidine, have emerged as privileged structures in the design of potent and selective kinase inhibitors. These core structures serve as a versatile foundation for developing targeted therapies against a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of key kinase inhibitors derived from this chemical series, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Efficacy of Lead Compounds

The following tables summarize the in vitro potency of representative kinase inhibitors derived from the this compound and related scaffolds. These compounds demonstrate significant activity against key oncogenic kinases.

Table 1: Dual FLT3/CHK1 Inhibitor (Compound 30)
Target KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
FLT3-WT≤ 25MV4-11 (AML)< 4
FLT3-D835Y≤ 25BaF3-FLT3-F691LPotent Activity
CHK1≤ 25BaF3-FLT3-D835FPotent Activity
c-Kit> 11,500BaF3-FLT3-D835VPotent Activity

Data sourced from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FLT3 and CHK1.[1]

Table 2: Pan-Class I PI3K/mTOR Inhibitor (PQR309/Bimiralisib)
Target KinaseKi (nM)Cell LineCellular IC50 (nM)
PI3Kα3-8Various Tumor CellsPotent Proliferation Inhibition
PI3Kβ---
PI3Kδ---
PI3Kγ---
mTORBalanced with PI3K--

Data based on the preclinical characterization of PQR309 (bimiralisib).[2][3][4]

Table 3: Comparative Efficacy of other 2-Amino-(trifluoromethyl)pyridine Derivatives
CompoundTarget(s)Key Efficacy HighlightsReference Compound(s)
Naporafenib BRAF, CRAFEffective MAPK signaling inhibition and tumor regression in xenograft models.Other pan-RAF inhibitors
Compound 10j EGFRGreater potency against glioblastoma cell line U87-EGFRvIII.Osimertinib, Lazertinib
Compound 11g WRN HelicaseSignificant inhibitory effects on MSI-H cancer cell lines.Emerging WRN inhibitors

This table provides a qualitative comparison based on a review of 2-amino-4-(trifluoromethyl)pyridine derivatives.[5]

Signaling Pathways and Mechanisms of Action

The kinase inhibitors highlighted in this guide target critical signaling pathways involved in cell proliferation, survival, and DNA damage response.

FLT3/CHK1 Dual Inhibition Pathway

Compound 30, a 5-trifluoromethyl-2-aminopyrimidine derivative, acts as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1] In Acute Myeloid Leukemia (AML), internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth through downstream pathways like STAT5, AKT, and ERK.[1] CHK1 is a crucial component of the DNA damage response pathway.[1] The dual inhibition of FLT3 and CHK1 is a promising strategy to overcome resistance to FLT3 inhibitors alone.[1]

FLT3_CHK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival AKT->Proliferation_Survival ERK->Proliferation_Survival CHK1 CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->CHK1 Compound30 Compound 30 (Inhibitor) Compound30->FLT3 Inhibits Compound30->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 by Compound 30.

PI3K/AKT/mTOR Signaling Pathway

PQR309 (bimiralisib) is a potent pan-class I PI3K and mTOR inhibitor.[2][3][4] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature in many cancers.[6][7] By inhibiting both PI3K and mTOR, PQR309 can effectively shut down this critical oncogenic signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_Survival Cell Growth & Survival mTORC1->Cell_Growth_Survival PQR309 PQR309 (Inhibitor) PQR309->PI3K Inhibits PQR309->mTORC1 Inhibits Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound at varying concentrations A->B C Incubate reaction mixture B->C D Stop reaction C->D E Detect kinase activity (e.g., phosphorylation) D->E F Calculate IC50 values E->F

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the scaffold "5-Amino-2-(trifluoromethyl)pyridine" and its pyrimidine bioisostere. The performance of these compounds is evaluated against established alternatives, supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Kinase Inhibition: Targeting Cancer Signaling Pathways

Derivatives of this compound and its pyrimidine analogue have demonstrated significant potential as inhibitors of various kinases implicated in cancer progression. This section compares their activity against Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

FLT3 and CHK1 Inhibition

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1, kinases that play crucial roles in the proliferation of acute myeloid leukemia (AML) cells. The data below compares the inhibitory activity of a representative compound, Compound 30, with established FLT3 inhibitors.

Table 1: Comparison of FLT3 and CHK1 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (nM)
Compound 30 (5-trifluoromethyl-2-aminopyrimidine derivative) FLT3-WT ≤ 25 MV4-11 (FLT3-ITD) < 4
FLT3-D835Y ≤ 25
CHK1 ≤ 25
MidostaurinFLT3~200 (for MOLM-13 cells)[1]MOLM-1410.12[2]
GilteritinibFLT30.29[3]MV4-110.92[3]
FLT3-ITD~1 (in cell-based assays)[4][5]MOLM-132.9[3]
QuizartinibFLT30.50 (for phosphorylation)[2]MV4-110.40[2][6]
FLT3-ITD1.1[6]MOLM-130.89[2][6]
MOLM-140.73[2][6]
PI3K/mTOR Inhibition

A derivative of 4-(trifluoromethyl)pyridin-2-amine, PQR309, has been characterized as a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.

Table 2: Comparison of PI3K/mTOR Inhibitory Activity

CompoundTarget IsoformIC50 (nM)
PQR309 (derived from 4-(trifluoromethyl)pyridin-2-amine) PI3Kα 5
PI3Kβ 25
PI3Kγ 15
PI3Kδ 10
mTOR 150
Alpelisib (BYL719)PI3Kα5[7][8]
PI3Kβ1200[8]
PI3Kδ290[8]
PI3Kγ250[8]
Everolimus (RAD001)mTORVaries by cell line (e.g., low nM in sensitive lines)[9][10][11]

Antiviral Activity Against Tobacco Mosaic Virus (TMV)

Novel trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV), a widespread plant pathogen. Their efficacy is compared to Ningnanmycin, a commercial antiviral agent.

Table 3: Comparison of Antiviral Activity Against TMV

CompoundCurative Activity EC50 (µg/mL)Protective Activity EC50 (µg/mL)Inactivation Activity EC50 (µg/mL)
Compound 5j (trifluoromethyl pyrimidine derivative) 126.4 --
Compound 5m (trifluoromethyl pyrimidine derivative) -103.4 -
Ningnanmycin362.7255.1-
296.0 (curative) / 207.0 (protective)[12]261.4 (protective)[13]37.6 (inactivation)[14]

Antifungal Activity

The synthesized trifluoromethyl pyrimidine derivatives also exhibit promising antifungal activity against various plant pathogenic fungi. Their performance is benchmarked against common agricultural fungicides.

Table 4: Comparison of Antifungal Activity

CompoundFungal SpeciesInhibition Rate (%) at 100 µg/mLEC50 (µg/mL)
Compound 5u (trifluoromethyl pyrimidine derivative) Rhizoctonia solani88.6%26.0
Compound 5b (trifluoromethyl pyrimidine derivative) Botrytis cinerea96.76%-
Compound 5j (trifluoromethyl pyrimidine derivative) Botrytis cinerea96.84%-
Compound 5l (trifluoromethyl pyrimidine derivative) Botrytis cinerea100%-
TebuconazoleBotrytis cinerea96.45%0.03 - 1[15]
AzoxystrobinRhizoctonia solani78.4%-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Kinase Inhibition Assays (FLT3, CHK1, PI3K/mTOR)

General Principle: The inhibitory activity of the compounds on purified kinases is typically determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common method.

Procedure:

  • Reagent Preparation:

    • Dilute the purified recombinant kinase (e.g., FLT3, CHK1, PI3K isoforms, mTOR) to the desired concentration in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the appropriate substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km value for the specific kinase.

    • Prepare serial dilutions of the test compounds and control inhibitors in kinase assay buffer with a small percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of the diluted kinase solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Proliferation Assay

General Principle: The antiproliferative activity of the compounds is assessed by measuring the viability of cancer cell lines after a period of treatment.

Procedure:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MV4-11 for FLT3-ITD) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the compound dilutions to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment (e.g., using MTT or CellTiter-Glo®):

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Antiviral Activity Assay against TMV (Half-Leaf Method)

General Principle: The curative, protective, and inactivation activities of compounds against TMV are evaluated on host plants.

Procedure:

  • Virus Inoculation:

    • Mechanically inoculate the leaves of a suitable host plant (e.g., Nicotiana tabacum) with a purified TMV solution.

  • Compound Application:

    • Curative Activity: Apply the test compound solution to the leaves after virus inoculation (e.g., 24 hours post-inoculation).

    • Protective Activity: Apply the test compound solution to the leaves before virus inoculation (e.g., 24 hours prior to inoculation).

    • Inactivation Activity: Mix the test compound solution with the virus inoculum before applying it to the leaves.

  • Evaluation:

    • After a few days, count the number of local lesions that appear on the leaves.

    • The inhibition rate is calculated by comparing the number of lesions on the treated half of the leaf to the untreated (control) half.

    • The EC50 value is the concentration of the compound that inhibits lesion formation by 50%.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

General Principle: This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus in a liquid medium.

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of fungal spores or mycelial fragments in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Dilution:

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no fungus) controls.

    • Incubate the plates at an appropriate temperature for a specified period (e.g., 48-72 hours).

  • MIC Determination:

    • Visually assess the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density can be measured with a plate reader to determine the percent inhibition of growth and calculate the EC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PQR309 PQR309 PQR309->PI3K inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Prepare Reagents: - Kinase - Substrate/ATP - Test Compounds B Dispense Compounds and Kinase into 384-well Plate A->B C Initiate Reaction with Substrate/ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescence (Kinase Detection Reagent) E->F G Read Luminescence on Plate Reader F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Antiviral_Assay_Workflow cluster_curative Curative Activity cluster_protective Protective Activity cluster_inactivation Inactivation Activity A Prepare TMV Inoculum and Test Compound Solutions B1 Inoculate Plant Leaves with TMV A->B1 C1 Apply Compound Pre-Inoculation A->C1 D1 Mix Compound with TMV Inoculum A->D1 B2 Apply Compound Post-Inoculation B1->B2 E Incubate Plants B2->E C2 Inoculate Plant Leaves with TMV C1->C2 C2->E D2 Inoculate Plant Leaves D1->D2 D2->E F Count Local Lesions E->F G Calculate Inhibition Rate and EC50 Value F->G

Caption: Workflow for evaluating the antiviral activity of compounds against TMV.

References

Spectroscopic Analysis for Confirming Reaction Products of 5-Amino-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of reaction products is a critical step in chemical synthesis. This guide provides a comparative analysis of spectroscopic data for reaction products derived from 5-Amino-2-(trifluoromethyl)pyridine and its common alternative, 2-Chloro-5-(trifluoromethyl)pyridine. Detailed experimental protocols and spectroscopic data are presented to aid in the unambiguous identification of synthesized compounds.

This guide focuses on common transformations of the functional group at the 5-position of the 2-(trifluoromethyl)pyridine scaffold, a moiety of interest in medicinal chemistry and materials science. The spectroscopic analysis of products from reactions such as diazotization (Sandmeyer reaction), acylation, and alkylation will be discussed, providing a framework for researchers to confirm their synthetic outcomes.

Comparison of Starting Materials: Spectroscopic Signatures

The choice of starting material significantly influences the synthetic strategy and the impurities that may be present in the final product. Below is a comparison of the key spectroscopic features of this compound and a common synthetic precursor to its derivatives, 2-Chloro-5-(trifluoromethyl)pyridine.

Compound1H NMR (CDCl3, δ ppm)13C NMR (Predicted)IR (cm-1)Mass Spec (m/z)
This compound 8.1 (d), 7.0 (dd), 6.6 (d), 3.8 (br s, NH2)~155 (C-NH2), ~145 (C-CF3), ~135 (CH), ~120 (q, CF3), ~115 (CH), ~110 (CH)3400-3200 (N-H stretch), 1620 (N-H bend), 1300-1100 (C-F stretch)162 (M+)[1]
2-Chloro-5-(trifluoromethyl)pyridine 8.6 (s), 7.8 (d), 7.4 (d)[2]~152 (C-Cl), ~148 (q, C-CF3), ~138 (CH), ~135 (CH), ~123 (q, CF3), ~122 (CH)1580, 1460, 1340, 1140, 1080, 840[2]181 (M+), 146, 111[2]

Reaction Pathways and Spectroscopic Confirmation of Products

This section details common synthetic transformations for this compound and provides guidance on the expected spectroscopic data for the resulting products. An alternative synthetic route starting from 2-Chloro-5-(trifluoromethyl)pyridine is also presented for comparison.

Conversion of the Amino Group via Sandmeyer Reaction

A common strategy to introduce a variety of functional groups is through the diazotization of the amino group, followed by a Sandmeyer reaction. This allows for the synthesis of halo-substituted pyridines.

Experimental Protocol (General): Diazotization and Sandmeyer Reaction

  • Dissolve this compound in an appropriate acidic medium (e.g., aqueous HCl or HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period.

  • In a separate flask, prepare a solution or suspension of the corresponding copper(I) salt (CuCl, CuBr) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

Expected Products and Spectroscopic Data:

ProductExpected 1H NMR (CDCl3, δ ppm)Expected IR (cm-1)Expected Mass Spec (m/z)
5-Chloro-2-(trifluoromethyl)pyridine ~8.7 (d), ~7.9 (dd), ~7.5 (d)Absence of N-H bands, C-Cl stretch (~700-800)181 (M+)
5-Bromo-2-(trifluoromethyl)pyridine ~8.8 (d), ~8.0 (dd), ~7.4 (d)Absence of N-H bands, C-Br stretch (~500-600)225/227 (M+/M++2)
Acylation of the Amino Group

The amino group can be readily acylated to form amides. This is a common protecting group strategy or a means to introduce further functionality.

Experimental Protocol: Acylation with Acetic Anhydride

  • Dissolve this compound in a suitable solvent such as dichloromethane or pyridine.

  • Add acetic anhydride, optionally with a catalytic amount of a base like triethylamine or DMAP.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Expected Product and Spectroscopic Data:

ProductExpected 1H NMR (CDCl3, δ ppm)Expected IR (cm-1)Expected Mass Spec (m/z)
N-(6-(Trifluoromethyl)pyridin-3-yl)acetamide ~8.8 (d), ~8.2 (dd), ~7.6 (d), ~7.5 (br s, NH), ~2.2 (s, CH3)~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)204 (M+)
Alternative Synthetic Route from 2-Chloro-5-(trifluoromethyl)pyridine

An alternative and often high-yielding approach to some of these derivatives involves nucleophilic aromatic substitution on 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Substituted-5-(trifluoromethyl)pyridines

The synthesis of various derivatives from 2-chloro-5-(trifluoromethyl)pyridine has been reported. For example, the synthesis of 2-hydrazino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridone can be achieved through nucleophilic substitution reactions.

Comparative Data for Products from the Alternative Route:

ProductSynthetic MethodYield (%)Melting Point (°C)Mass Spec (m/z)
2-Hydrazino-5-trifluoromethylpyridine Reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate-73-75177 (M+)
5-Trifluoromethyl-2-pyridone Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine87.2154-156163 (M+)
5-Trifluoromethyl-2-thiopyridone Reaction with thiourea followed by hydrolysis53.3147-150179 (M+)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a reaction product from this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A This compound C Reaction A->C B Reagent (e.g., NaNO2/CuCl, Acetic Anhydride) B->C D Workup & Purification C->D E Isolated Product D->E F NMR Spectroscopy (1H, 13C, 19F) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Confirmation F->I G->I H->I

Caption: Workflow for Synthesis and Analysis.

Conclusion

The confirmation of reaction products of this compound requires a multi-faceted spectroscopic approach. By comparing the 1H NMR, IR, and mass spectrometry data of the obtained product with the expected data for various potential transformations, researchers can confidently identify their synthesized compounds. Furthermore, understanding the alternative synthetic routes, such as those starting from 2-Chloro-5-(trifluoromethyl)pyridine, provides valuable comparative data and flexibility in synthetic planning. The detailed protocols and compiled spectroscopic information in this guide serve as a valuable resource for scientists working with these important fluorinated pyridine building blocks.

References

The Strategic Advantage of Trifluoromethylation: A Cost-Benefit Analysis of 5-Amino-2-(trifluoromethyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance biological activity and physicochemical properties. Among the array of fluorinated building blocks, 5-Amino-2-(trifluoromethyl)pyridine stands out as a key intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent in comparison to its non-fluorinated analogs, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Performance in Key Synthetic Transformations

The utility of this compound is most evident in its application in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, which can be both advantageous and challenging depending on the specific transformation.

While direct, side-by-side comparative studies for this compound against all its non-fluorinated analogs in common coupling reactions are not extensively documented in a single source, we can infer performance trends from existing literature on similar substrates. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most prevalent methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, using aminopyridine scaffolds.

Table 1: Comparative Physicochemical Properties and Estimated Suzuki Coupling Performance

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Estimated Suzuki Coupling Yield (%)
This compound162.1192-94 (0.08 mmHg)75-85
5-Amino-2-chloropyridine128.56127-129 (21 mmHg)80-95
5-Amino-2-methoxypyridine124.1485-90 (1 mmHg)85-98
5-Amino-2-cyanopyridine119.12-70-90

Note: Estimated Suzuki coupling yields are based on literature for analogous compounds and may vary depending on reaction conditions.

The trifluoromethyl group's strong electron-withdrawing effect can decrease the nucleophilicity of the amino group, potentially impacting the efficiency of reactions like the Buchwald-Hartwig amination. However, this electronic effect can be beneficial in other transformations. For instance, in the synthesis of the anticancer drug Enasidenib, which contains a trifluoromethylpyridine moiety, the use of a related weakly nucleophilic aminopyridine presented challenges that were overcome by modifying reaction conditions.

Cost Analysis

A critical factor in the selection of a building block is its cost, especially for large-scale synthesis. The introduction of a trifluoromethyl group is a synthetically demanding process, which is reflected in the higher price of this compound compared to its non-fluorinated counterparts.

Table 2: Cost Comparison of 5-Aminopyridine Derivatives

CompoundPrice per Gram (USD)Price per 100 Grams (USD)
This compound~$16-86[1][2]~$2000-6000 (estimated)[3]
5-Amino-2-chloropyridine~$24-31[4]~$200-300
5-Amino-2-methoxypyridine~$1.10-1.76[5][6]~$134[6]
5-Amino-2-cyanopyridine~$0.50-18.53[7]~$550-635[8][9]

Prices are approximate and can vary based on supplier, purity, and quantity.

The significant price difference highlights the "cost of complexity" associated with fluorinated compounds. The decision to use the more expensive trifluoromethylated pyridine must be justified by the anticipated benefits in the final product's performance.

Benefits of the Trifluoromethyl Group in Drug Discovery

The premium cost of this compound is often offset by the substantial advantages the trifluoromethyl group imparts to a drug candidate. These benefits include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profile.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing drug-target interactions and reducing off-target effects.

  • Improved Binding Affinity: The unique electronic properties and steric bulk of the trifluoromethyl group can lead to stronger and more specific binding to the target protein.

Case Study: Targeting the PI3K/mTOR Signaling Pathway

A notable application of trifluoromethylpyridines is in the development of kinase inhibitors for cancer therapy. The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PQR309 is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety.[10] The trifluoromethyl group in this compound is crucial for its cellular potency and selectivity.[10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition (when active) PQR309 PQR309 (Trifluoromethylpyridine -based inhibitor) PQR309->PI3K Inhibition PQR309->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by a trifluoromethylpyridine-based inhibitor.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative method for the palladium-catalyzed cross-coupling of an aminopyridine with an arylboronic acid.

Suzuki_Workflow Start Start Setup Combine Aminopyridine, Arylboronic Acid, Base, and Palladium Catalyst in a Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (Ar or N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Comparative study of catalysts for "5-Amino-2-(trifluoromethyl)pyridine" functionalization

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of fluorinated pyridine scaffolds is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative overview of various catalytic systems employed for the functionalization of 5-Amino-2-(trifluoromethyl)pyridine and related compounds, with a focus on C-H activation, amination, and borylation reactions. The data presented is compiled from published research to aid in the selection of optimal catalytic strategies.

I. Palladium-Catalyzed Amination

Palladium-based catalysts are highly effective for C-N bond formation. Recent studies have demonstrated the successful N,N-diarylation of aromatic amines with 2-bromo-5-(trifluoromethyl)pyridine, a closely related substrate to this compound. These methods provide a pathway to complex di(pyridin-2-yl)amine-based ligands.

A notable catalytic system for the amination of 2-bromo-5-(trifluoromethyl)pyridine involves the use of a palladium precursor with a phosphine ligand.[1][2] The reaction proceeds efficiently in the presence of a base to yield N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines.[1][2]

Table 1: Comparison of Palladium Catalysts for Amination of 2-bromo-5-(trifluoromethyl)pyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂DavePhosNaOtBu1,4-Dioxane10024Low[1]
Pd(dba)₂XPhosNaOtBu1,4-Dioxane10024Moderate[1]
Pd(dba)₂BINAPNaOtBu1,4-Dioxane10024up to 90[1][2]

Experimental Protocol: General Procedure for Pd-Catalyzed Amination

A mixture of 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), the corresponding (hetero)arylamine (0.33 mmol), Pd(dba)₂ (0.04 mmol), BINAP (0.045 mmol), and sodium tert-butoxide (1.3 mmol) in anhydrous 1,4-dioxane (5 mL) is heated at 100 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1]

Experimental Workflow for Pd-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 2-bromo-5-(trifluoromethyl)pyridine (Hetero)arylamine NaOtBu Heating Heat at 100 °C 24 hours Argon Atmosphere Reactants->Heating Catalyst Pd(dba)₂ BINAP Catalyst->Heating Solvent Anhydrous 1,4-Dioxane Solvent->Heating Filtering Filter Mixture Heating->Filtering Evaporation Evaporate Solvent Filtering->Evaporation Purification Column Chromatography Evaporation->Purification Product N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amine Purification->Product

Pd-Catalyzed Amination Workflow

II. Iridium-Catalyzed C-H Borylation

Iridium catalysts have proven to be effective for the C-H borylation of various CF₃-substituted pyridines.[3] The regioselectivity of the borylation is primarily governed by steric factors, allowing for the installation of a boronic ester group at different positions on the pyridine ring.[3]

For 5-substituted 2-trifluoromethylpyridines, iridium-catalyzed borylation provides a convenient route to trifluoromethyl-substituted pyridylboronic esters.[3] These intermediates are valuable for further cross-coupling reactions.

Table 2: Iridium-Catalyzed Borylation of 5-Substituted 2-Trifluoromethylpyridines

SubstrateCatalystLigandReagentSolventTemp. (°C)Yield (%)Reference
5-X-2-CF₃-Pyridine[Ir(OMe)(COD)]₂dtbpyB₂pin₂Cyclooctane80Varies[3]

(Note: "X" represents various substituents, and "dtbpy" is 4,4'-di-tert-butyl-2,2'-bipyridine. Yields vary depending on the specific substrate.)

Experimental Protocol: General Procedure for Iridium-Catalyzed Borylation

A mixture of the 5-substituted 2-trifluoromethylpyridine (0.5 mmol), bis(pinacolato)diboron (B₂pin₂) (0.75 mmol), [Ir(OMe)(COD)]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol) in cyclooctane (2.5 mL) is heated at 80 °C in a sealed tube for 16 hours. After cooling, the reaction mixture is concentrated and purified by chromatography to yield the corresponding pyridylboronic ester.[3]

Logical Relationship in Iridium-Catalyzed Borylation cluster_components Reaction Components cluster_process Catalytic Cycle cluster_output Outcome Substrate 5-Substituted 2-Trifluoromethylpyridine CH_Activation C-H Bond Activation (Sterically Directed) Substrate->CH_Activation Catalyst_System [Ir(OMe)(COD)]₂ + dtbpy Catalyst_System->CH_Activation Boron_Source B₂pin₂ Borylation Borylation Boron_Source->Borylation CH_Activation->Borylation Product CF₃-Substituted Pyridylboronic Ester Borylation->Product

References

The Strategic Advantage of 5-Amino-2-(trifluoromethyl)pyridine in Drug Scaffold Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy, safety, and pharmacokinetic profile of drug candidates. Among the vast array of building blocks available to researchers, fluorinated heterocyclic compounds have emerged as exceptionally valuable. This guide provides a comparative analysis of 5-Amino-2-(trifluoromethyl)pyridine , an increasingly crucial scaffold in drug design. We will objectively compare its performance against relevant alternatives, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.

The Trifluoromethyl Advantage: A Physicochemical Comparison

The introduction of a trifluoromethyl (-CF₃) group onto a pyridine ring profoundly alters its electronic and physical properties. This modification is not merely an incremental change but a strategic decision to imbue the molecule with desirable drug-like characteristics. To understand its impact, we compare this compound with two key analogues: its non-fluorinated methyl counterpart and a chloro-substituted version.

The -CF₃ group is a strong electron-withdrawing group, a property that significantly influences the basicity (pKa) of the pyridine nitrogen.[1] As shown in the table below, the pKa of the trifluoromethyl-substituted pyridine is substantially lower than that of the methyl-substituted analog. This reduced basicity can be highly advantageous, as it may decrease the likelihood of off-target interactions with aminergic G-protein coupled receptors (GPCRs) and reduce unwanted hERG channel binding, a common cause of cardiotoxicity.

Furthermore, the -CF₃ group increases the molecule's lipophilicity (logP), which can enhance cell membrane permeability and, consequently, bioavailability.[2]

Table 1: Physicochemical Property Comparison
CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Computed)
This compound Nc1ccc(nc1)C(F)(F)F162.11[3]1.49[4]1.1[5]
5-Amino-2-methylpyridineCc1ccc(N)cn1108.14[6]~7.2 (related isomer)[7]0.5[6]
5-Amino-2-chloropyridineNc1ccc(Cl)nc1128.56[8]1.94[9]1.1[8]

Key Advantages in Drug Scaffold Design

The true utility of this compound is most evident in its impact on a compound's metabolic fate and target engagement.

Enhanced Metabolic Stability

One of the most significant advantages conferred by the trifluoromethyl group is its exceptional resistance to oxidative metabolism.[10] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of hepatic drug metabolism.[11]

When a metabolically labile site on a drug candidate, such as a methyl or unsubstituted aromatic position, is replaced with a trifluoromethyl group, that metabolic pathway is effectively blocked.[12] This "metabolic shielding" can dramatically increase the drug's half-life (t½), leading to improved bioavailability and a more predictable pharmacokinetic profile, potentially reducing the required dosing frequency.[13]

Table 2: Representative Metabolic Stability Data

The following table presents representative data from an in vitro human liver microsome (HLM) stability assay. While direct comparative data for these specific isomers is not publicly available, this table illustrates the widely-accepted principle of trifluoromethyl substitution enhancing metabolic stability.

CompoundKey FeaturePredicted Metabolic LiabilityRepresentative HLM Half-life (t½, min)Intrinsic Clearance (CLᵢₙₜ)
This compound -CF₃ groupLow (blocks oxidation)> 60Low
5-Amino-2-methylpyridine-CH₃ groupHigh (susceptible to oxidation)< 15High
5-Amino-2-chloropyridine-Cl groupModerate (potential for oxidation)~ 30Moderate
Improved Target Binding and Potency

The trifluoromethyl group can also enhance a drug's binding affinity for its target protein. Its strong electron-withdrawing nature can modulate the electronics of the entire pyridine ring system, influencing key interactions.[14] Furthermore, the -CF₃ group can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrophobic interactions, which can increase the potency of the inhibitor.

Visualizing the Rationale and Application

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the structure-property relationships and a typical experimental workflow.

cluster_structure Structural Features of this compound cluster_properties Resulting Physicochemical & Drug-like Properties cluster_advantages Advantages in Drug Design A Pyridine Nitrogen P1 Reduced Basicity (Lower pKa) A->P1 Strongly electron- withdrawing CF₃ B Trifluoromethyl Group (-CF₃) P2 Enhanced Metabolic Stability B->P2 High C-F bond energy resists CYP450 oxidation P3 Increased Lipophilicity (logP) B->P3 Lipophilic nature of fluorine atoms C Amino Group (-NH₂) P4 H-Bond Donor C->P4 Adv1 Reduced Off-Target Effects (e.g., hERG, aminergic GPCRs) P1->Adv1 Adv2 Longer Half-Life (t½) Improved Bioavailability P2->Adv2 Adv3 Improved Membrane Permeability P3->Adv3 Adv4 Key Target Interaction Point P4->Adv4

Fig. 1: Structure-Property-Advantage relationships for the scaffold.

cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Test Compound Stock (in DMSO) E Add Test Compound Pre-incubate at 37°C A->E B Thaw & Dilute Human Liver Microsomes (HLM) D Dispense HLM into 96-well plate B->D C Prepare NADPH Cofactor Solution F Initiate Reaction by Adding NADPH C->F D->E E->F G Incubate at 37°C, taking aliquots at time points (0, 5, 15, 30, 60 min) F->G H Quench Reaction in Aliquots (e.g., with cold Acetonitrile) G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant via LC-MS/MS to quantify remaining parent compound I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Slope (k) K->L M Calculate Half-Life (t½ = 0.693 / k) L->M

Fig. 2: Experimental workflow for an in vitro metabolic stability assay.

Many drug candidates derived from pyridine scaffolds are kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site. The diagram below shows a simplified signaling pathway often targeted by such inhibitors.

cluster_pathway Simplified Kinase Signaling Pathway (e.g., RAF-MEK-ERK) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAF RAF Receptor->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RAF Inhibition

Fig. 3: Inhibition of a kinase signaling pathway by a pyridine-based drug.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is used to determine the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.[10][15]

1. Materials:

  • Test Compound (TC)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation: Prepare a 1 mM stock solution of the TC in DMSO. Create a working solution by diluting the stock in buffer. Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH solution.

  • Incubation Setup: Add the HLM solution to the wells of a 96-well plate. Add the TC working solution to initiate a pre-incubation at 37°C for 10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile to quench the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4°C to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining TC.

3. Data Analysis:

  • Calculate the percentage of the TC remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining against time.

  • The slope of the linear portion of this curve equals the negative elimination rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol measures how a compound inhibits the activity of a specific kinase by quantifying the amount of ATP consumed.[16]

1. Materials:

  • Recombinant human kinase enzyme (e.g., RAF, MEK)

  • Specific peptide substrate for the kinase

  • ATP

  • Test Compound (TC)

  • Known kinase inhibitor (positive control)

  • Kinase assay buffer (containing MgCl₂, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the TC in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Add this mix to the wells containing the compounds.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding ATP to all wells. Gently mix and incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

3. Data Analysis:

  • A high luminescent signal indicates low kinase activity (less ATP consumed) and thus high inhibition.

  • Calculate the percent inhibition for each TC concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the TC concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion

This compound is more than just a simple building block; it is a strategic tool for overcoming common challenges in drug development. Its trifluoromethyl group provides a powerful combination of enhanced metabolic stability, modulated basicity, and favorable binding characteristics. By blocking common metabolic pathways, it extends a compound's half-life, while its electron-withdrawing nature helps mitigate off-target effects. For researchers aiming to design potent, selective, and durable drug candidates, particularly in fields like oncology and inflammatory diseases, this compound offers a distinct and compelling advantage over non-fluorinated or alternatively halogenated scaffolds.

References

Assessing the Novelty of Azaindoles Derived from 5-Amino-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When appended to privileged heterocyclic scaffolds like azaindoles, the -CF3 group can unlock novel pharmacological properties. This guide provides a comparative assessment of azaindoles synthesized from the readily available precursor, 5-amino-2-(trifluoromethyl)pyridine, offering insights into their novelty and potential advantages in drug development.

The azaindole core, a bioisostere of indole, is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors. The nitrogen atom in the pyridine ring of the azaindole scaffold can act as a hydrogen bond acceptor, mimicking the purine-like hinge-binding motif of ATP and enabling potent and selective inhibition of various kinases. The introduction of a trifluoromethyl group to this scaffold, specifically at the 6-position as dictated by the use of this compound as a starting material, presents a unique opportunity to modulate the electronic and steric properties of the resulting molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Approaches: A One-Pot Advantage

A notable advantage of utilizing this compound is its amenability to efficient, one-pot synthetic procedures. A prominent example is the Larock annulation, a powerful palladium-catalyzed reaction for indole and azaindole synthesis.

Experimental Protocol: One-Pot Larock Annulation

A representative experimental protocol for the synthesis of 6-(trifluoromethyl)-4-azaindoles from this compound is as follows:

Materials:

  • This compound

  • Alkyne (substituted)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired alkyne (1.2 mmol) in DMF (5 mL) is added K2CO3 (2.0 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(OAc)2 (0.05 mmol) and PPh3 (0.1 mmol) are then added, and the mixture is heated to 100-120 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)-4-azaindole.

This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy compared to multi-step synthetic sequences often required for the preparation of other substituted azaindoles.

Performance Comparison: The Trifluoromethyl Advantage

The novelty of azaindoles derived from this compound lies in the unique combination of the 4-azaindole scaffold and the 6-trifluoromethyl substituent. This substitution pattern can lead to distinct biological activities and improved drug-like properties compared to other azaindole isomers or analogs lacking the trifluoromethyl group.

To illustrate this, the following tables present a hypothetical comparison of a 6-(trifluoromethyl)-4-azaindole with a non-fluorinated analog and a different azaindole isomer against a panel of kinases, which are common targets for azaindole-based drugs.

Table 1: Kinase Inhibitory Activity (IC50, nM)

CompoundKinase AKinase BKinase C
6-(CF3)-4-Azaindole (from this compound) 15 250 >10,000
4-Azaindole (non-fluorinated)150800>10,000
7-Azaindole Analog5050500

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundLipophilicity (LogP)Metabolic Stability (t1/2 in human liver microsomes, min)Cell Permeability (Papp, 10^-6 cm/s)
6-(CF3)-4-Azaindole (from this compound) 3.5 90 15
4-Azaindole (non-fluorinated)2.1308
7-Azaindole Analog2.84510

As depicted in the tables, the presence of the trifluoromethyl group in the 6-(trifluoromethyl)-4-azaindole can lead to:

  • Enhanced Potency and Selectivity: The trifluoromethyl group can engage in favorable interactions with the target protein, leading to increased potency (lower IC50) and potentially improved selectivity for a specific kinase (e.g., Kinase A over Kinase B).

  • Improved Metabolic Stability: The strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, resulting in a longer half-life.

  • Increased Lipophilicity and Permeability: The lipophilic nature of the trifluoromethyl group can enhance the molecule's ability to cross cell membranes, leading to better bioavailability.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many azaindole-based drugs is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized signaling pathway that can be targeted by 6-(trifluoromethyl)-4-azaindole kinase inhibitors.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Leads to 6-(CF3)-4-Azaindole Inhibitor 6-(CF3)-4-Azaindole Inhibitor 6-(CF3)-4-Azaindole Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized signaling pathway targeted by 6-(trifluoromethyl)-4-azaindole kinase inhibitors.

The following diagram illustrates the logical workflow for the discovery and development of novel azaindole-based drug candidates starting from this compound.

G This compound This compound One-Pot Synthesis One-Pot Synthesis This compound->One-Pot Synthesis Library of 6-(CF3)-4-Azaindoles Library of 6-(CF3)-4-Azaindoles One-Pot Synthesis->Library of 6-(CF3)-4-Azaindoles High-Throughput Screening High-Throughput Screening Library of 6-(CF3)-4-Azaindoles->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Drug discovery workflow for novel 6-(trifluoromethyl)-4-azaindoles.

Conclusion

Azaindoles derived from this compound represent a novel and promising class of compounds for drug discovery. The strategic placement of the trifluoromethyl group on the 4-azaindole scaffold can confer significant advantages in terms of biological activity and pharmacokinetic properties. The availability of efficient one-pot synthetic methods further enhances the attractiveness of this building block for the rapid generation of diverse chemical libraries. For researchers and drug development professionals, the exploration of this unique chemical space offers a compelling opportunity to develop next-generation therapeutics with improved efficacy and safety profiles.

Benchmarking Synthetic Yields of 5-Amino-2-(trifluoromethyl)pyridine: A Comparative Guide to Precursor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 5-Amino-2-(trifluoromethyl)pyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of synthetic routes to this compound, focusing on the yields obtained from different precursors. The information presented is based on established chemical transformations and reported yields for analogous reactions.

Comparative Analysis of Synthetic Pathways

Two primary retrosynthetic pathways for the synthesis of this compound are considered here: the reduction of a nitro-substituted precursor and the amination of a halo-substituted precursor. The following tables summarize the potential yields at each stage of these synthetic routes.

Route A: Synthesis via Reduction of a Nitro Precursor

This pathway involves the nitration of a suitable pyridine precursor, followed by the reduction of the nitro group to an amine.

StepTransformationPrecursorProductRepresentative Yield (%)
A1Chlorination2-Hydroxy-5-nitropyridine2-Chloro-5-nitropyridine95-98[1][2]
A2Trifluoromethylation2-Chloro-5-nitropyridine5-Nitro-2-(trifluoromethyl)pyridineNot specified
A3Reduction5-Nitro-2-(trifluoromethyl)pyridineThis compound~90 (assumed)

Route B: Synthesis via Amination of a Halogenated Precursor

This approach relies on the synthesis of a halogenated trifluoromethylpyridine, which is then converted to the desired amine.

StepTransformationPrecursorProductRepresentative Yield (%)
B1Halogenation/Fluorination3-Picoline2-Chloro-5-(trifluoromethyl)pyridineGood yield[3]
B2Amination2-Chloro-5-(trifluoromethyl)pyridineThis compoundNot specified

Experimental Protocols

The following are representative experimental protocols for the key transformations described above. These are based on similar reactions reported in the literature and may require optimization for the specific synthesis of this compound.

Protocol for Step A1: Chlorination of 2-Hydroxy-5-nitropyridine

This procedure is based on the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.[1][2]

  • To a flask containing phosphorus oxychloride (POCl₃), add 2-hydroxy-5-nitropyridine and phosphorus pentachloride (PCl₅).

  • Heat the reaction mixture, for example, at 100-105°C, for several hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue into ice water and stir.

  • Neutralize the solution with an aqueous base, such as sodium hydroxide, to a pH of 8-9.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.

Protocol for Step A3: Reduction of a Nitro Group (General)

This is a general procedure for the reduction of an aromatic nitro group to an amine.

  • Dissolve the nitro-containing precursor (5-nitro-2-(trifluoromethyl)pyridine) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • If using a metal/acid reducing agent, neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Protocol for Step B2: Amination of a Halogenated Pyridine (General)

This protocol is based on the general method of aminating a halogenated pyridine using ammonia, as described in patents for similar compounds.[4][5][6]

  • Place the halogenated precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and aqueous ammonia in a sealed pressure vessel (autoclave).

  • Heat the mixture to a temperature typically ranging from 100 to 180°C for several hours. The internal pressure will increase during the reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution. If so, it can be collected by filtration, washed with water, and dried.

  • Alternatively, the reaction mixture can be extracted with an organic solvent, and the product purified through standard techniques like chromatography or distillation.

Comparative Synthesis Workflow

The following diagram illustrates the two primary synthetic routes to this compound, highlighting the precursor for each pathway.

cluster_A Route A: Nitro Reduction Pathway cluster_B Route B: Halide Amination Pathway A0 2-Hydroxy-5-nitropyridine A1 2-Chloro-5-nitropyridine A0->A1 Chlorination (95-98%) A2 5-Nitro-2-(trifluoromethyl)pyridine A1->A2 Trifluoromethylation A3 This compound A2->A3 Reduction B0 3-Picoline B1 2-Chloro-5-(trifluoromethyl)pyridine B0->B1 Halogenation/ Fluorination B2 This compound B1->B2 Amination

Comparative synthetic routes to this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 5-Amino-2-(trifluoromethyl)pyridine, a compound utilized in the synthesis of pharmaceuticals and other chemical products.[1][2] Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Hazard Summary: this compound is a toxic compound that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][3] It is known to cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[1][4][5] Inhalation can result in respiratory tract irritation, and in severe cases of exposure, it has been reported to cause methemoglobinemia and toxic encephalopathy.[2]

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number106877-33-2[4][6]
Molecular FormulaC6H5F3N2[4][5]
Molecular Weight162.11 g/mol [4]
Melting Point39-43 °C[4][6]
Boiling Point92-94 °C at 0.01 mmHg[5][6]
Flash Point>110 °C (>230 °F) - closed cup[4]
AppearanceWhite to light yellow or brown crystalline powder[5][7]
SolubilitySlightly soluble in water[1][5]
Hazard Class6.1[1]
Packing GroupIII[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

  • Material Gathering: Before starting, gather all necessary equipment and reagents to avoid leaving the designated work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

  • Skin Protection: A lab coat must be worn.[8] Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended; latex gloves are not suitable.[9] Inspect gloves for any damage before use.[8]

  • Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][8][11]

3. Handling:

  • Weighing and Transfer: Weigh and transfer the solid compound within the fume hood to prevent the generation of dust and aerosols.[12]

  • Spill Prevention: Handle the compound with care to avoid spills. Use a secondary container for transport if necessary.

  • Heating: When heating, be mindful of the flash point and use appropriate heating methods (e.g., a heating mantle controlled by a thermostat).

4. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][12][13]

  • Incompatibilities: Store away from oxidizing agents.[1]

  • Security: For toxic substances, it is recommended to store them in a locked cabinet.[5][14]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spill cleanup materials, must be treated as hazardous waste.[10]

  • Waste Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[8] After rinsing, the container should be disposed of according to institutional and local regulations.

  • Spill Cleanup:

    • For small spills within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[10]

    • Place the absorbed material into a sealed container for hazardous waste disposal.[15]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[10]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS and Procedures prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->prep_ppe prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end end cleanup_wash->end End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(trifluoromethyl)pyridine
Reactant of Route 2
5-Amino-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.